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Foundational

An In-Depth Technical Guide to 4-(1H-imidazol-1-yl)phenylboronic Acid: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(1H-imidazol-1-yl)phenylboronic acid (CAS Number: 229009-43-2), a versatile bifunctional molecul...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(1H-imidazol-1-yl)phenylboronic acid (CAS Number: 229009-43-2), a versatile bifunctional molecule increasingly utilized in medicinal chemistry, materials science, and chemical biology. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to empower researchers in leveraging the unique properties of this compound.

Compound Overview and Physicochemical Properties

4-(1H-imidazol-1-yl)phenylboronic acid is a white to off-white solid at room temperature. Its structure uniquely combines a phenylboronic acid moiety, a cornerstone of modern cross-coupling chemistry, with a nucleophilic imidazole ring, a prevalent heterocycle in biologically active molecules. This duality makes it a valuable building block for creating complex molecular architectures.

PropertyValueSource
CAS Number 229009-43-2[1]
Molecular Formula C₉H₉BN₂O₂[Amerigo Scientific]
Molecular Weight 188.00 g/mol [Amerigo Scientific]
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in methanol, DMF, and aqueous baseGeneral Knowledge

Synthesis and Handling

The synthesis of arylboronic acids can be achieved through several established methods. A common and effective approach involves the lithiation of an aryl halide followed by quenching with a trialkyl borate and subsequent hydrolysis.

Proposed Synthesis of 4-(1H-imidazol-1-yl)phenylboronic Acid

This protocol is a representative method based on established procedures for the synthesis of functionalized phenylboronic acids.

Reaction Scheme:

Synthesis_of_4-(1H-imidazol-1-yl)phenylboronic_acid cluster_reactants Reactants cluster_product Product ArylHalide 4-Bromo-1-(1H-imidazol-1-yl)benzene LithiumIntermediate Lithium Intermediate ArylHalide->LithiumIntermediate THF, -78 °C nBuLi n-BuLi BorateEster B(OiPr)₃ HCl HCl (aq) BoronateEster Boronate Ester Intermediate LithiumIntermediate->BoronateEster 1. B(OiPr)₃ 2. Warm to RT Product 4-(1H-imidazol-1-yl)phenylboronic acid BoronateEster->Product HCl (aq)

Caption: Proposed synthesis of 4-(1H-imidazol-1-yl)phenylboronic acid.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-bromo-1-(1H-imidazol-1-yl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: To the resulting solution, add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product may be in the aqueous or organic layer depending on the pH. Adjusting the pH of the aqueous layer to be slightly basic might be necessary to extract the product into the organic phase. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Stability and Handling Considerations

Arylboronic acids are known to be sensitive to heat and can undergo protodeboronation, especially under basic conditions. For long-term storage, it is advisable to keep 4-(1H-imidazol-1-yl)phenylboronic acid in a cool, dry place under an inert atmosphere. For applications requiring enhanced stability, conversion to its pinacol ester derivative is a common and effective strategy.

Key Applications in Organic Synthesis

The utility of 4-(1H-imidazol-1-yl)phenylboronic acid stems from its ability to participate in a variety of powerful cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2] 4-(1H-imidazol-1-yl)phenylboronic acid serves as an excellent coupling partner with a wide range of aryl, heteroaryl, and vinyl halides or triflates. The imidazole moiety is generally well-tolerated under typical Suzuki-Miyaura conditions.

General Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow Setup Reaction Setup Aryl Halide (1.0 eq) 4-(1H-imidazol-1-yl)phenylboronic acid (1.2-1.5 eq) Pd Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq) Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) Reaction Reaction Heat to 80-110 °C Monitor by TLC or LC-MS Setup->Reaction Workup Work-up Cool to RT Dilute with H₂O and Organic Solvent Separate Layers Reaction->Workup Purification Purification Dry Organic Layer Concentrate Column Chromatography Workup->Purification

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide:

  • Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 mmol), 4-(1H-imidazol-1-yl)phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base (e.g., 2 M aqueous Na₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table of Representative Suzuki-Miyaura Coupling Reactions:

Aryl HalideProductTypical Yield (%)
4-Bromoanisole4-Methoxy-4'-(1H-imidazol-1-yl)-1,1'-biphenyl85-95%
3-Bromopyridine3-(4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-yl)pyridine70-85%
1-Iodonaphthalene1-(4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)naphthalene80-90%
Chan-Lam Coupling Reactions

The Chan-Lam coupling provides a powerful method for the formation of C-N bonds, specifically for the N-arylation of various nitrogen-containing nucleophiles.[3][4][5] The imidazole moiety of 4-(1H-imidazol-1-yl)phenylboronic acid can react with another arylboronic acid in a copper-catalyzed reaction to form N-aryl imidazoles.[3][6]

General Reaction Scheme for Chan-Lam Coupling:

Chan_Lam_Coupling cluster_catalyst Catalyst System Imidazole Imidazole (or derivative) Product N-Aryl Imidazole Imidazole->Product ArylboronicAcid Arylboronic Acid ArylboronicAcid->Product CopperCatalyst Cu(OAc)₂ Base Base (e.g., Pyridine) Oxygen O₂ (from air)

Sources

Exploratory

Comprehensive Structural Characterization of 4-(1H-imidazol-1-yl)phenylboronic Acid via ¹H and ¹³C NMR Spectroscopy

Executive Summary For researchers and drug development professionals, the accurate structural elucidation of bifunctional building blocks is a critical prerequisite for successful synthetic campaigns. 4-(1H-imidazol-1-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation of bifunctional building blocks is a critical prerequisite for successful synthetic campaigns. 4-(1H-imidazol-1-yl)phenylboronic acid is a highly versatile intermediate, combining the cross-coupling potential of a boronic acid with the coordination and hydrogen-bonding capabilities of an imidazole ring. This whitepaper provides an in-depth, causality-driven guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this molecule. By moving beyond simple peak assignments, this guide explores the underlying electronic effects, solvent interactions, and quantum mechanical relaxation phenomena that dictate the spectral output.

Introduction & Mechanistic Significance

4-(1H-imidazol-1-yl)phenylboronic acid (C₉H₉BN₂O₂) features a 1,4-disubstituted phenyl core. At C1, the boronic acid moiety (-B(OH)₂) serves as a premier transmetalation partner in Suzuki-Miyaura couplings. At C4, the imidazole ring is attached via its N1 nitrogen, acting as both a basic pharmacophore and a directing group.

When analyzing this molecule via NMR, scientists frequently encounter two primary analytical challenges:

  • Oligomerization: Boronic acids inherently exist in an equilibrium with their dehydrated cyclic anhydrides (boroxines)[1].

  • Signal Broadening: The quadrupolar nature of boron isotopes (¹¹B and ¹⁰B) severely impacts the relaxation times of adjacent nuclei, often causing the crucial ipso-carbon signal to vanish from standard ¹³C spectra[2][3].

Understanding the causality behind these phenomena is essential for obtaining and interpreting high-fidelity spectral data.

Self-Validating Experimental Protocol

To ensure spectral integrity, the experimental workflow must be designed as a self-validating system. The choice of solvent and acquisition parameters directly dictates the visibility of exchangeable protons and quadrupolar-affected carbons.

Methodological Causality
  • Solvent Selection (DMSO-d₆): Unlike CDCl₃, which promotes the dehydration of boronic acids into complex boroxine mixtures, DMSO-d₆ acts as a strong hydrogen-bond acceptor. It coordinates with the empty p-orbital of the boron atom, stabilizing the monomeric boronic acid form and allowing the -B(OH)₂ protons to be observed as a distinct, albeit broad, signal[1].

  • Internal Validation (D₂O Exchange): To unequivocally prove the assignment of the boronic acid hydroxyl protons, a D₂O shake is employed. The disappearance of the downfield singlet confirms the presence of exchangeable -OH groups.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve 5–10 mg of 4-(1H-imidazol-1-yl)phenylboronic acid in 0.6 mL of anhydrous DMSO-d₆. Ensure complete homogenization via gentle sonication.

  • ¹H NMR Acquisition: Acquire data at 400 MHz using a standard single-pulse sequence (16–32 scans, relaxation delay D1=1.5 s).

  • Validation Step: Add 1 drop of D₂O to the NMR tube, invert 5 times, and re-acquire the ¹H spectrum to verify -OH proton exchange.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C data at 100 MHz. Due to the low natural abundance of ¹³C and the signal broadening at the ipso-carbon, utilize a minimum of 1024 scans with a relaxation delay ( D1=2.0 s) to ensure adequate signal-to-noise ratio[1].

NMR_Workflow A Sample Prep (5-10 mg in DMSO-d6) B Solvation & Homogenization A->B C 1H NMR Acquisition (400 MHz, 16 scans) B->C D 13C NMR Acquisition (100 MHz, 1024+ scans) B->D E Data Processing & Fourier Transform C->E D->E

Caption: Standardized workflow for the preparation and acquisition of 1H and 13C NMR spectra.

¹H NMR Spectral Analysis

The ¹H NMR spectrum in DMSO-d₆ is characterized by three distinct regions: the exchangeable boronic acid protons, the electron-deficient imidazole protons, and the AA'BB' system of the para-disubstituted phenyl ring.

The imidazole ring, acting as an electron-withdrawing group via induction at N1, heavily deshields the adjacent H-2' proton (located between the two nitrogen atoms), pushing it to ~8.35 ppm[4]. The phenyl protons ortho to the boronic acid (H-2, H-6) are deshielded by the empty p-orbital of the boron atom, appearing downfield relative to standard aromatic protons.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Assignment / Notes
-B(OH)₂ ~8.10Broad Singlet (br s)2H-Stabilized by DMSO; disappears upon D₂O exchange.
H-2' ~8.35Singlet (s)1H-Imidazole ring (N-CH-N); highly deshielded.
H-2, H-6 ~7.90Doublet (d)2H8.0Phenyl ring (ortho to Boron); deshielded by B p-orbital.
H-4' ~7.80Singlet (s)1H-Imidazole ring; deshielded relative to H-5'.
H-3, H-5 ~7.65Doublet (d)2H8.0Phenyl ring (ortho to Imidazole); AA'BB' pseudo-doublet.
H-5' ~7.15Singlet (s)1H-Imidazole ring; least deshielded heterocyclic proton.

¹³C NMR Spectral Analysis

Interpreting the ¹³C NMR spectrum requires an understanding of both inductive effects and nuclear relaxation kinetics. The carbon attached to the N1 of the imidazole ring (C-4) is significantly deshielded (~138.5 ppm) due to the electronegativity of the nitrogen atom. Conversely, the carbons ortho to the imidazole ring (C-3, C-5) experience slight shielding via resonance donation from the nitrogen lone pair into the phenyl π-system, appearing near 120.5 ppm.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Mechanistic Assignment / Notes
C-4 ~138.5Phenyl ring (ipso to N1 of Imidazole); highly deshielded.
C-2, C-6 ~135.8Phenyl ring (ortho to Boron).
C-2' ~135.2Imidazole ring (N-C-N).
C-1 ~133.5Phenyl ring (ipso to Boron); Broad/Weak due to quadrupolar relaxation.
C-4' ~130.1Imidazole ring.
C-3, C-5 ~120.5Phenyl ring (ortho to Imidazole); shielded by resonance.
C-5' ~118.5Imidazole ring.

Advanced Mechanistic Insights: Quadrupolar Relaxation

A hallmark of boronic acid NMR spectroscopy is the frequent "disappearance" or severe broadening of the C-1 carbon signal (the carbon directly bonded to the boron atom)[3][5]. As an Application Scientist, it is critical not to misinterpret this as an impurity or a missing carbon in the molecular structure.

The Physics of the "Missing" Carbon

Boron exists as two NMR-active isotopes: ¹¹B (80.1% abundance, spin I=3/2 ) and ¹⁰B (19.9% abundance, spin I=3 )[2]. Because their nuclear spin is greater than 1/2 , both isotopes possess an electric quadrupole moment.

When the molecule tumbles in solution, fluctuations in the electric field gradient around the boron nucleus cause rapid transitions between its spin states. This rapid relaxation (short T1​ ) partially "decouples" the scalar spin-spin interaction ( 1JCB​ ) between the boron and the adjacent ¹³C nucleus. This phenomenon is known as scalar relaxation of the second kind [3]. Instead of a sharp multiplet, the ¹³C signal is smeared across a wide frequency range, often blending entirely into the baseline noise[5].

Self-Validating Solution: If the C-1 peak cannot be resolved even after increasing the number of scans, perform a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. The C-1 carbon will still exhibit sharp cross-peaks with the H-3/H-5 protons via long-range 3JCH​ coupling, definitively proving the carbon's presence in the molecular framework.

Quadrupolar_Relaxation A 11B / 10B Nuclei (Spin > 1/2) B Electric Field Gradient Fluctuations A->B C Rapid Quadrupolar Relaxation (Short T1) B->C D Scalar Relaxation of the 2nd Kind C->D E Broadening of Ipso-13C Signal (C1) D->E

Caption: Mechanistic pathway of quadrupolar relaxation causing ipso-carbon signal broadening.

References

  • IMSERC (Northwestern University). "NMR Periodic Table: Boron NMR." Northwestern.edu. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 81595, 1-Phenylimidazole." PubChem. Available at:[Link]

  • Reddit Chemistry Community. "Canc quadrapolar relaxation by 'B' atom can make some 13C peaks disappear?" Reddit.com. Available at:[Link]

  • Cella, R., et al. "1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates." Magnetic Resonance in Chemistry, PMC. Available at:[Link]

Sources

Foundational

A Technical Guide to 4-(1H-imidazol-1-yl)phenylboronic Acid for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. 4-(1H-imidazol-1-yl)phenylboronic acid, a bifunctional reagent, has emerged as a valuable tool for researchers. This guide provides an in-depth overview of its commercial availability, key chemical properties, and applications, with a particular focus on its utility in drug discovery. The presence of both a reactive boronic acid moiety and a versatile imidazole ring within a single molecular scaffold offers a unique combination of properties that can be leveraged to create complex, biologically active molecules.[1][2][3] The imidazole ring, a common motif in numerous natural products and FDA-approved drugs, can participate in a variety of non-covalent interactions, including hydrogen bonding and metal coordination, which are crucial for molecular recognition at biological targets.[4][5] Concurrently, the boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile construction of biaryl structures.[6]

Physicochemical Properties and Commercial Availability

Chemical Identity:

PropertyValue
CAS Number 229009-43-2[7]
Molecular Formula C9H9BN2O2
Molecular Weight 188.00 g/mol
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water.

Commercial Suppliers:

4-(1H-imidazol-1-yl)phenylboronic acid is available from a range of chemical suppliers catering to the research and development sector. The purity and available quantities can vary between suppliers, and it is crucial for researchers to obtain and review the certificate of analysis for each batch.

SupplierPurityAvailable QuantitiesNotes
Amerigo Scientific Research GradeInquire for detailsA distributor specializing in life science reagents.[7]
Sigma-Aldrich (Merck) VariousTypically in mg to g scaleOften available as part of their research chemical portfolio. Check for specific product listings.
GlobalChemMall VariesInquire with listed suppliersAn online platform connecting buyers with various chemical manufacturers.
Chem-Impex VariesInquire for detailsA supplier of fine chemicals and intermediates.

It is important to note that this compound may also be available from other specialized chemical suppliers. Researchers are advised to conduct a thorough search of chemical supplier databases for the most current availability and pricing.

Handling, Storage, and Safety Considerations

As with all boronic acids, proper handling and storage procedures are essential to maintain the integrity of 4-(1H-imidazol-1-yl)phenylboronic acid and to ensure laboratory safety.

Storage:

  • Hygroscopicity: Arylboronic acids are known to be hygroscopic and can be sensitive to air and moisture. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.

  • Temperature: For long-term storage, refrigeration (2-8 °C) is often recommended to minimize degradation.

  • Light Sensitivity: While not always explicitly stated, it is good practice to protect the compound from prolonged exposure to light.

Safety:

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Irritant: Boronic acids can be irritating to the eyes, skin, and respiratory tract. Avoid inhalation of dust and direct contact with the skin and eyes.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.

Applications in Drug Discovery and Organic Synthesis

The unique structural combination of an imidazole ring and a boronic acid functional group makes 4-(1H-imidazol-1-yl)phenylboronic acid a highly valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery.

The Imidazole Moiety in Medicinal Chemistry:

The imidazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds and FDA-approved drugs.[4][5] Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to coordinate with metal ions in metalloenzymes, allows for a diverse range of interactions with biological targets.[2] The imidazole nucleus is a key component in drugs with a broad spectrum of activities, including antifungal, anticancer, and antihypertensive properties.[2][3]

The Boronic Acid Moiety and the Suzuki-Miyaura Coupling:

The boronic acid functional group is a cornerstone of modern organic synthesis, primarily due to its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful and versatile method for the synthesis of biaryl and related structures.[6] The Suzuki-Miyaura reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.

Experimental Protocols: The Suzuki-Miyaura Cross-Coupling Reaction

The following provides a generalized, step-by-step protocol for the Suzuki-Miyaura cross-coupling of 4-(1H-imidazol-1-yl)phenylboronic acid with an aryl bromide. It is imperative for researchers to optimize the reaction conditions for their specific substrate and desired product.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 4-(1H-imidazol-1-yl)phenylboronic acid F 4-(1H-imidazol-1-yl)-1,1'-biphenyl derivative A->F + Ar-Br B Aryl Bromide (Ar-Br) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F Catalyst D Base (e.g., K2CO3, Cs2CO3) D->F Base E Solvent (e.g., Toluene/H2O, Dioxane/H2O) E->F Solvent, Heat

A representative Suzuki-Miyaura cross-coupling workflow.

Materials:

  • 4-(1H-imidazol-1-yl)phenylboronic acid (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene/water, dioxane/water)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 4-(1H-imidazol-1-yl)phenylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst deactivation and ensure a high yield.

  • Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst degradation. Degassing the solvents (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is a critical step.

  • Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for a given set of substrates.

  • Choice of Catalyst and Ligand: The electronic and steric properties of the palladium catalyst and its associated ligands can influence the efficiency of the cross-coupling reaction. For challenging substrates, the use of specialized ligands may be necessary.

Conclusion and Future Outlook

4-(1H-imidazol-1-yl)phenylboronic acid stands as a valuable and versatile building block for organic chemists and drug discovery scientists. Its commercial availability, coupled with the well-established reactivity of both the imidazole and boronic acid functionalities, provides a reliable platform for the synthesis of complex molecular architectures. The continued exploration of this and similar bifunctional reagents will undoubtedly contribute to the development of novel therapeutics and advanced materials. As the demand for sophisticated molecular scaffolds grows, the strategic application of such building blocks will remain a key driver of innovation in chemical synthesis.

References

  • Amerigo Scientific. [4-(1H-Imidazol-1-yl)phenyl]boronic acid. [Link]

  • Local Pharma Guide. CAS NO. 229009-43-2 | [4-(1H-IMIDAZOL-1-YL)PHENYL]BORONIC ACID. [Link]

  • GlobalChemMall. (4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid. [Link]

  • Splendid Lab. 4-(imidazol-1-ylmethyl)phenylboronic Acid Hydrochloride (>80%). [Link]

  • SALI PHARM. 4-(1H-imidazol-1-yl)phenylboronic acid | CAS No. 229009-43-2. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with... [Link]

  • RSC Publishing. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • PMC. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Semantic Scholar. synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. [Link]

  • ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

  • PMC. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. [Link]

  • MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

  • Journal of Pharma Insights and Research. A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]

  • PMC. Synthesis and therapeutic potential of imidazole containing compounds. [Link]

  • ijarsct. Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. [Link]

Sources

Exploratory

Stability and Storage Dynamics of 4-(1H-Imidazol-1-yl)phenylboronic Acid: A Technical Guide for Synthetic Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(1H-imidazol-1-yl)phenylboronic acid (CAS: 229009-43-2)[1][2] Executive Summary 4-(1H-imidazol-1-yl)phenylboronic acid is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(1H-imidazol-1-yl)phenylboronic acid (CAS: 229009-43-2)[1][2]

Executive Summary

4-(1H-imidazol-1-yl)phenylboronic acid is a highly valuable bifunctional building block widely utilized in medicinal chemistry and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[3]. However, the molecule presents a unique dichotomy: it combines a basic, nitrogen-rich heterocycle (imidazole) with an electrophilic boronic acid moiety. As a Senior Application Scientist, I have observed that failing to account for the thermodynamic and kinetic vulnerabilities of this specific structural pairing leads to poor reaction yields, irreproducible assays, and rapid reagent degradation.

This whitepaper dissects the mechanistic causality behind the instability of 4-(1H-imidazol-1-yl)phenylboronic acid, provides empirical stability data, and establishes self-validating protocols for optimal storage and quality control.

Structural and Mechanistic Vulnerabilities

The instability of 4-(1H-imidazol-1-yl)phenylboronic acid is driven by the electronic interplay between the imidazole ring and the empty p -orbital of the boron atom. The degradation of this compound is not random; it follows highly predictable pathways dictated by pH, moisture, and atmospheric exposure.

A. Protodeboronation (C-B Bond Cleavage)

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond to yield 1-phenyl-1H-imidazole[4]. The basic imidazole nitrogen (conjugate acid pKa ~7) significantly alters the pH-dependent speciation of the molecule.

  • Electronic Effect: The imidazol-1-yl group acts as a mild electron-withdrawing group via induction (Hammett σp​≈+0.21 )[5]. This electron withdrawal increases the electrophilicity of the boron atom, making it highly susceptible to nucleophilic attack by water or hydroxide ions[6].

  • Zwitterionic Intermediates: In neutral to mildly acidic aqueous conditions, the protonation of the imidazole nitrogen forms a zwitterionic species. This state can facilitate unimolecular fragmentation of the C-B bond, a phenomenon well-documented in basic heteroaromatic boronic acids[4]. At higher temperatures (>60 °C), this leads to rapid decomposition[3].

B. Oxidative Deboronation

Like all boronic acids, the empty p -orbital of the boron atom is prone to attack by nucleophilic reactive oxygen species (ROS) or molecular oxygen. This triggers a rate-limiting 1,2-carbon migration from the boron to the oxygen atom, followed by rapid hydrolysis to yield 4-(1H-imidazol-1-yl)phenol and boric acid[7][8].

C. Boroxine (Anhydride) Formation

Upon standing, especially in the presence of desiccants or under vacuum, boronic acids reversibly dehydrate to form trimeric cyclic anhydrides known as boroxines. While this does not destroy the C-B bond, it drastically alters the molecular weight and stoichiometry of the reagent, leading to equivalents-mismatch in sensitive catalytic cycles.

Degradation A 4-(1H-imidazol-1-yl) phenylboronic acid (Intact) B 1-Phenyl-1H-imidazole (Protodeboronation) A->B H2O / Base / Heat (C-B Cleavage) C 4-(1H-imidazol-1-yl)phenol (Oxidative Deboronation) A->C O2 / ROS (1,2-Migration) D Trimeric Boroxine (Dehydration) A->D -H2O (Reversible)

Mechanistic degradation pathways of 4-(1H-imidazol-1-yl)phenylboronic acid.

Empirical Stability Data

To engineer a robust storage protocol, we must quantify the kinetic stability of the compound. Table 1 summarizes the representative degradation half-lives ( t1/2​ ) of 4-(1H-imidazol-1-yl)phenylboronic acid across various environments.

Table 1: Representative Kinetic Stability Profile

Storage / Reaction ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )
Solid State (2–8 °C, Argon, Dark) None (Stable)> 24 months
Solid State (25 °C, Ambient Air) Boroxine Formation & Oxidation3–6 months
Aqueous Solution (pH 7.4, 25 °C) Protodeboronation (Zwitterion-mediated)~ 48 hours
Basic Aqueous (pH 10.0, 60 °C) Rapid Base-Catalyzed Protodeboronation< 2 hours
Oxidative Environment (H2O2 / ROS) Oxidative Deboronation< 10 minutes

Note: Data synthesized from kinetic models of basic heteroaromatic boronic acids[4][6].

Optimal Storage Protocols: A Self-Validating System

Standard benchtop storage is insufficient for this compound. To suppress the thermodynamic drivers of degradation, the following causality-based storage system must be implemented:

  • Thermal Control (2–8 °C): Storage under refrigeration is mandatory[9]. Lowering the temperature reduces the thermal activation energy available for the 1,2-migration step of oxidation and the C-B bond cleavage of protodeboronation.

  • Inert Atmosphere (Argon/Nitrogen): Because the boron p -orbital is highly oxophilic, displacing atmospheric oxygen with a heavier inert gas (Argon) prevents oxidative deboronation[8].

  • Moisture Exclusion (PTFE-Sealed Amber Glass): Water acts as the primary proton source for protodeboronation[4]. Furthermore, ambient moisture drives the chaotic equilibrium between the free boronic acid and its boroxine trimer. Amber glass prevents photo-induced radical oxidation pathways.

QC_Workflow S1 1. Sample Retrieval Equilibrate to RT in desiccator S2 2. Visual Inspection Check for discoloration/clumping S1->S2 S3 3. 1H NMR Analysis (DMSO-d6) Determine Boroxine:Acid ratio S2->S3 S4 4. HPLC-UV Analysis (254 nm) Quantify phenol/imidazole impurities S3->S4 S5 5. Decision Matrix Use / Recrystallize / Discard S4->S5

Self-validating quality control workflow for boronic acid integrity.

Experimental Workflows for Quality Control

Before deploying 4-(1H-imidazol-1-yl)phenylboronic acid in a sensitive catalytic cycle, its integrity must be validated. The following step-by-step methodologies are designed to be self-validating, meaning the assay conditions themselves do not induce the degradation they are trying to measure.

Protocol 1: NMR-Based Quantification of Boroxine vs. Boronic Acid

Causality: Aqueous or protic NMR solvents (like CD3​OD or D2​O ) will artificially shift the boroxine-boronic acid equilibrium and can induce rapid protodeboronation during the scan[6]. Anhydrous DMSO- d6​ locks the equilibrium state.

  • Preparation: Transfer 5 mg of the compound into an oven-dried NMR tube under an inert atmosphere.

  • Solvation: Dissolve in 0.6 mL of anhydrous DMSO- d6​ (stored over molecular sieves).

  • Acquisition: Acquire a standard 1H NMR spectrum (minimum 16 scans).

  • Analysis: Integrate the broad singlet corresponding to the boronic acid hydroxyl protons ( B(OH)2​ , typically ~8.0–8.3 ppm). Compare this integration against the aromatic protons of the phenyl ring. A diminished OH integration indicates dehydration to the boroxine.

Protocol 2: HPLC-UV Assay for Degradants

Causality: Running basic boronic acids on standard neutral HPLC gradients causes severe peak tailing and on-column base-catalyzed protodeboronation. Adding 0.1% Trifluoroacetic acid (TFA) protonates the imidazole ring, stabilizing the boron atom and ensuring sharp peak resolution.

  • Sample Prep: Dissolve 1 mg of the reagent in 1 mL of Acetonitrile/Water (50:50) containing 0.1% TFA. Do not let the sample sit in solution for more than 1 hour prior to injection.

  • Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 15 minutes at 1.0 mL/min.

  • Detection: Monitor at 254 nm.

  • Validation: The parent boronic acid will elute first. 4-(1H-imidazol-1-yl)phenol (oxidation product) and 1-phenyl-1H-imidazole (protodeboronation product) will elute distinctly later due to their altered polarity and lack of the highly polar boronic acid moiety.

References

  • Cox, P. A., et al. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research, ACS Publications. Available at:[Link]

  • Knapp, D. M., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, ACS Publications. Available at:[Link]

  • Gao, M., et al. "Boronic acid with high oxidative stability and utility in biological contexts." Proceedings of the National Academy of Sciences (PNAS), PMC. Available at:[Link]

  • Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Rosenthal, J., et al. "Model Studies of the Histidine-Tyrosine Cross-Link in Cytochrome c Oxidase Reveal the Flexible Substituent Effect of the Imidazole Moiety." PMC. Available at:[Link]

Sources

Foundational

Safety Data Sheet (SDS) Deconstruction &amp; Application Guide: 4-(1H-Imidazol-1-yl)phenylboronic Acid

Executive Summary As a Senior Application Scientist overseeing drug development workflows, I frequently encounter reagents that demand more than a cursory glance at their Safety Data Sheet (SDS). 4-(1H-imidazol-1-yl)phen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing drug development workflows, I frequently encounter reagents that demand more than a cursory glance at their Safety Data Sheet (SDS). 4-(1H-imidazol-1-yl)phenylboronic acid (CAS: 229009-43-2)[1] is a prime example of a bifunctional building block that presents unique physicochemical behaviors. It combines a Lewis acidic boronic acid moiety with a Lewis basic imidazole ring. While highly valuable for synthesizing complex active pharmaceutical ingredients (APIs) via Suzuki-Miyaura cross-coupling, this dual nature dictates both its toxicological profile and its complex behavior in transition-metal catalysis.

This whitepaper deconstructs the SDS of 4-(1H-imidazol-1-yl)phenylboronic acid, translating standard hazard codes into mechanistic chemical logic, and provides a field-proven, self-validating protocol for its safe and effective use in the laboratory.

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, one must understand the causality behind its physical properties. Table 1 summarizes the core quantitative data for this compound.

Table 1: Physicochemical & Hazard Summary

ParameterValue
Chemical Name 4-(1H-imidazol-1-yl)phenylboronic acid
CAS Number 229009-43-2[1]
Molecular Weight 187.99 g/mol
Molecular Formula C9H9BN2O2
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2[2]
Key Structural Features Lewis Acid (Boron), Lewis Base (Imidazole N)
Hygroscopicity High (Prone to boroxine trimerization/hydration)
The Mechanism of Toxicity (H302, H315, H319)

Standard SDS documents list this compound as harmful if swallowed and an irritant to the skin and eyes[2]. The causality behind this hazard lies in the fundamental reactivity of the boronic acid group. Boronic acids possess an empty p-orbital on the boron atom, making them potent Lewis acids. In biological systems, they rapidly form reversible, dynamic covalent diester bonds with 1,2- and 1,3-diols[3].

When exposed to physiological tissues (such as the cornea or mucosal membranes), the boronic acid moiety covalently binds to the cis-diol groups of cell-surface glycoproteins and carbohydrates (like glucose and fructose)[3]. This disruption of cellular surface chemistry manifests macroscopically as severe irritation and inflammation.

Hygroscopicity and Storage Instability

The presence of the electron-rich imidazole ring exacerbates the compound's instability in ambient air. The basic nitrogen can interact intermolecularly with the acidic boron of adjacent molecules, creating a highly polarizable matrix that readily absorbs atmospheric moisture. Furthermore, boronic acids naturally dehydrate to form cyclic trimers (boroxines). Therefore, storage must be strictly maintained under an inert atmosphere (Argon or N2) at 2-8°C to preserve the monomeric acid form required for stoichiometric reactions.

HazardMechanism A 4-(1H-Imidazol-1-yl) phenylboronic acid B Boronic Acid Moiety (Lewis Acid) A->B C Imidazole Ring (Lewis Base) A->C D Binds Biological Diols (Glycoproteins) B->D E Coordinates Transition Metals C->E F Irritation & Toxicity (H302, H315, H319) D->F G Catalyst Poisoning (Pd Aggregation) E->G H Mitigation: PPE & Fume Hood F->H I Mitigation: Bulky Ligands (e.g., XPhos) G->I

Fig 1: Logical relationship between molecular structure, inherent hazards, and required mitigations.

Experimental Workflow: Overcoming Catalyst Poisoning

The primary application of 4-(1H-imidazol-1-yl)phenylboronic acid is in Suzuki-Miyaura cross-coupling to build biaryl scaffolds[4]. However, researchers frequently report low yields or complete reaction failure when using standard conditions (e.g., Pd(PPh3)4).

The Causality of Reaction Failure

The imidazole ring is a strong σ-donor and can readily coordinate to Palladium(II) intermediates in the catalytic cycle. This competitive binding displaces weaker phosphine ligands, leading to the formation of inactive Pd(0) aggregates (catalyst poisoning)[5].

To engineer a self-validating, successful reaction, we must use a ligand that outcompetes the imidazole nitrogen. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos or CyJohnPhos , are structurally designed to prevent the imidazole from accessing the metal center while simultaneously accelerating the oxidative addition step[4]. Furthermore, the addition of a strong base (like Cs2CO3) is non-negotiable; it converts the trigonal planar boronic acid into a tetrahedral boronate anion, which is the actual active species required for transmetalation[4].

SuzukiCoupling Step1 1. Oxidative Addition Pd(0) + Ar-X -> Pd(II)(Ar)(X) Step3 3. Transmetalation Pd(II) + Boronate -> Pd(II)(Ar)(Ar') Step1->Step3 Poison Side Reaction: Imidazole binds Pd(II) (Deactivation) Step1->Poison Step2 2. Base Activation Boronic Acid + Base -> Boronate Step2->Step3 Step4 4. Reductive Elimination Product + Pd(0) Step3->Step4 Step4->Step1 Catalyst Regeneration Ligand Bulky Ligand (XPhos) Blocks Imidazole Binding Ligand->Poison Inhibits

Fig 2: Suzuki-Miyaura catalytic cycle highlighting the mechanism of imidazole-induced catalyst poisoning.

Step-by-Step Methodology: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system, ensuring that catalyst poisoning is mitigated and transmetalation is optimized.

Reagents Required:

  • 4-(1H-imidazol-1-yl)phenylboronic acid (1.2 equiv)

  • Aryl bromide/iodide (1.0 equiv)

  • Pd(OAc)2 (5 mol%)

  • XPhos or CyJohnPhos (10 mol%)

  • Cs2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane / H2O (4:1 ratio, thoroughly degassed)

Procedure:

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under an Argon atmosphere, combine Pd(OAc)2 (5 mol%) and XPhos (10 mol%). Add 2 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a uniform pale yellow, validating the formation of the active L-Pd(0) species.

  • Substrate Addition: To the active catalyst solution, add the aryl halide (1.0 equiv) and 4-(1H-imidazol-1-yl)phenylboronic acid (1.2 equiv).

  • Base Activation: Dissolve Cs2CO3 (3.0 equiv) in degassed H2O to create a 2M solution. Add this aqueous base dropwise to the reaction mixture. Causality note: The biphasic Dioxane/H2O system ensures the boronic acid is partitioned and activated into the boronate anion at the solvent interface, preventing premature protodeboronation.

  • Thermal Promotion: Heat the reaction mixture to 90°C under vigorous stirring for 4–12 hours[4].

  • In-Process Control (IPC) & Validation: Monitor the reaction via LC-MS. A successful reaction will show the disappearance of the aryl halide mass and the appearance of the cross-coupled product. If the mass of the boronic acid disappears but the product does not form, it indicates protodeboronation (cleavage of the C-B bond), suggesting the solvent was not adequately degassed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated NH4Cl to quench the basic aqueous phase. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Self-Validating Systems in Handling

To ensure the integrity of 4-(1H-imidazol-1-yl)phenylboronic acid before committing it to a complex synthesis, scientists must implement a self-validating analytical check:

  • 11B NMR Spectroscopy: Before use, run an 11B NMR in DMSO-d6. A sharp peak around ~28-30 ppm confirms the presence of the monomeric boronic acid. A shift or broadening indicates the formation of boroxines (trimers) due to poor storage, which will skew stoichiometric calculations and lower reaction yields.

By understanding the dual-nature causality of this compound—respecting its diol-binding toxicity and its metal-coordinating reactivity—researchers can safely and efficiently leverage it in advanced drug discovery pipelines.

References

  • National Institutes of Health (NIH). "Structure–Reactivity Relationships in Boronic Acid–Diol Complexation". PMC. Available at: [Link]

  • American Chemical Society (ACS). "Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines". Organic Letters. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(1H-imidazol-1-yl)phenylboronic acid as a Bifunctional Linchpin in Medicinal Chemistry

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Synthetic methodologies, targeted covalent inhibition, and mechanistic rationales Executive Summary & Chemical Profiling In mode...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Synthetic methodologies, targeted covalent inhibition, and mechanistic rationales

Executive Summary & Chemical Profiling

In modern drug discovery, the design of highly selective and potent therapeutics often relies on "privileged scaffolds"—molecular frameworks capable of interacting with diverse biological targets[1]. 4-(1H-imidazol-1-yl)phenylboronic acid (CAS: 229009-43-2) represents a highly versatile, bifunctional building block that bridges synthetic organic chemistry and targeted pharmacology.

This molecule features orthogonal reactivity:

  • The Boronic Acid Moiety: Acts as a robust nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2]. In biological systems, its empty p-orbital serves as a reversible covalent warhead, capable of trapping catalytic nucleophiles (e.g., serine or threonine residues)[3].

  • The Imidazole Ring: A five-membered aromatic heterocycle that acts as a potent hydrogen bond donor/acceptor and a strong coordinating ligand for metal ions (e.g., Zn²⁺ in metalloproteases or Fe²⁺ in cytochrome P450 enzymes)[1].

Table 1: Physicochemical & Structural Profiling
PropertyValue / DescriptionScientific Implication
Chemical Formula C₉H₉BN₂O₂Low molecular weight (187.99 g/mol ) allows for high ligand efficiency.
Hydrogen Bond Donors 2 (Boronic acid -OH)Facilitates interaction with polar sub-pockets in target proteins.
Hydrogen Bond Acceptors 4 (Imidazole N, Boronic O)Enhances aqueous solubility and target binding affinity.
Boron Geometry Trigonal Planar (sp²)Shifts to tetrahedral (sp³) upon nucleophilic attack, mimicking transition states[3].

Synthetic Applications: Building Biaryl-Imidazole Scaffolds

The primary synthetic application of 4-(1H-imidazol-1-yl)phenylboronic acid is the construction of complex biaryl systems via the Suzuki-Miyaura cross-coupling reaction[4]. The reaction utilizes a palladium catalyst to couple the boronic acid with an aryl or vinyl halide[2].

Mechanistic Causality in Cross-Coupling

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination[4]. The transmetalation step is often the bottleneck when using heteroaryl boronic acids. To facilitate this, a base (such as K₂CO₃) and a protic co-solvent (like water) are strictly required. The base coordinates with the palladium complex to form a highly reactive hydroxo-palladium intermediate, which readily undergoes transmetalation with the boronic acid[4].

SuzukiWorkflow A Aryl Halide (Ar-X) Electrophile C Pd Catalyst & Base (e.g., Pd(dppf)Cl2, K2CO3) A->C B 4-(1H-imidazol-1-yl) phenylboronic acid Nucleophile B->C D Microwave Irradiation (100°C, 15-30 min) C->D E Biaryl-Imidazole Scaffold D->E

Workflow for Microwave-Assisted Suzuki-Miyaura Cross-Coupling.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Data summarizes typical yield variations based on catalyst and solvent selection for imidazole-containing boronic acids.

Catalyst SystemSolvent SystemBaseTemp / TimeAvg. Yield (%)
Pd(PPh₃)₄ (5 mol%)Toluene / EtOH / H₂ONa₂CO₃90°C / 12 h45 - 55%
Pd(OAc)₂, SPhos1,4-Dioxane / H₂OK₃PO₄100°C / 8 h70 - 80%
Pd(dppf)Cl₂ (5 mol%) 1,4-Dioxane / H₂O (4:1) K₂CO₃ MW 100°C / 20 min 85 - 95%
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Synthesize a biaryl-imidazole derivative with high throughput and purity. Self-Validating System: The protocol incorporates LC-MS monitoring to confirm the consumption of the aryl halide and prevent over-reaction (protodeboronation).

  • Preparation of the Reaction Mixture: In a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, 0.5 mmol) and 4-(1H-imidazol-1-yl)phenylboronic acid (1.2 equiv, 0.6 mmol).

    • Expertise Note: A slight excess of the boronic acid is used to compensate for potential protodeboronation, a common side reaction where the C-B bond is cleaved by water[4].

  • Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol) and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Solvent Introduction & Degassing: Add 4 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Seal the vial with a crimp cap. Purge the solution with Argon for 5 minutes.

    • Causality: Degassing is critical. Oxygen can irreversibly oxidize the Pd(0) active catalyst to an inactive Pd(II) species, halting the catalytic cycle[4].

  • Microwave Irradiation: Heat the vial in a microwave synthesizer at 100°C for 20 minutes.

  • Validation & Workup: Cool to room temperature. Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Upon confirming >95% conversion, dilute the mixture with EtOAc (15 mL), wash with brine (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Biological Applications: Dual-Targeting Covalent Inhibitors

Historically, boron was avoided in drug design due to perceived toxicity. However, the FDA approval of the proteasome inhibitor bortezomib validated boronic acids as safe, highly effective pharmacophores[3]. 4-(1H-imidazol-1-yl)phenylboronic acid is uniquely positioned for the design of Targeted Covalent Inhibitors (TCIs) .

The Dual-Targeting Mechanism

When this compound enters an enzyme's active site (e.g., a serine protease or a metallo-β-lactamase), it engages in a synergistic, two-pronged attack:

  • Lewis Acid-Base Interaction: The electron-deficient boron atom (sp² hybridized) is attacked by the oxygen lone pair of a catalytic serine. This forms a reversible, tetrahedral (sp³) boronate adduct that perfectly mimics the high-energy tetrahedral transition state of peptide bond hydrolysis[3].

  • Coordinate Bonding: Simultaneously, the sp² nitrogen of the imidazole ring coordinates with active-site metal ions (like Zn²⁺) or engages in strong hydrogen bonding with adjacent amino acid residues[1].

BindingMechanism Ligand 4-(1H-imidazol-1-yl) phenylboronic acid Boronic Boronic Acid Warhead (Empty p-orbital) Ligand->Boronic Imidazole Imidazole Ring (sp2 Nitrogen) Ligand->Imidazole Target1 Catalytic Serine/Threonine (Reversible Covalent Bond) Boronic->Target1 Lewis Acid-Base Interaction Target2 Metal Ion (Zn2+ / Fe2+) or H-Bond Acceptor Imidazole->Target2 Coordinate Bond

Dual-Targeting Binding Mechanism of 4-(1H-imidazol-1-yl)phenylboronic acid.

Protocol 2: Enzymatic Assay for Slow-Binding Covalent Inhibition

Objective: Determine the IC₅₀ and evaluate the slow-binding kinetics of the boronic acid derivative against a target serine protease. Self-Validating System: The protocol includes a time-dependent pre-incubation step. A true covalent boronic acid inhibitor will show a time-dependent decrease in IC₅₀, validating the mechanism of action.

  • Reagent Preparation: Prepare a 10 mM stock solution of the boronic acid compound in 100% DMSO. Dilute serially in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4) to create a 10-point concentration response curve (CRC).

  • Enzyme Pre-Incubation: In a 96-well black microplate, add 40 µL of the target enzyme (e.g., 1 nM final concentration) to 10 µL of the inhibitor dilutions. Incubate at 37°C for varying time points (0, 15, 30, and 60 minutes).

    • Causality: Boronic acids frequently exhibit slow-binding kinetics. The initial non-covalent encounter complex (E·I) slowly isomerizes into the tightly bound covalent complex (E-I*). Without pre-incubation, the potency of the boronic acid will be severely underestimated[3].

  • Reaction Initiation: Add 50 µL of a specific fluorogenic substrate (e.g., AMC-tagged peptide) at a concentration equal to its Michaelis constant ( Km​ ).

  • Kinetic Readout: Immediately monitor the fluorescence (e.g., Ex/Em = 380/460 nm) continuously for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocities ( vi​ ) from the linear portion of the progress curves. Plot fractional activity ( vi​/v0​ ) versus inhibitor concentration and fit to a four-parameter logistic equation to derive the IC₅₀.

References

  • Suzuki reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

  • A Recent Trends on Green Synthesis and Bioactivity of Imidazole Source: ResearchGate URL:[Link]

Sources

Application

use of 4-(1H-imidazol-1-yl)phenylboronic acid in the synthesis of bioactive molecules

Application Note: Strategic Utilization of 4-(1H-imidazol-1-yl)phenylboronic Acid in the Synthesis of Bioactive Molecules Executive Summary The rational design of small-molecule therapeutics frequently relies on the inco...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-(1H-imidazol-1-yl)phenylboronic Acid in the Synthesis of Bioactive Molecules

Executive Summary

The rational design of small-molecule therapeutics frequently relies on the incorporation of privileged scaffolds that can simultaneously fulfill multiple pharmacophoric requirements. 4-(1H-imidazol-1-yl)phenylboronic acid (CAS No. 229009-43-2)[1] has emerged as a highly versatile building block in medicinal chemistry. By combining the robust reactivity of a boronic acid handle with the unique physicochemical and biological properties of an imidazolyl-phenyl moiety, this reagent enables the rapid, late-stage functionalization of complex drug cores via palladium-catalyzed Suzuki-Miyaura cross-coupling[2].

This application note provides an in-depth mechanistic rationale, optimized experimental protocols, and self-validating workflows for utilizing this reagent in the development of bioactive molecules, such as kinase inhibitors, epigenetic modulators, and cytochrome P450 (CYP450) antagonists.

Mechanistic Rationale: Why 4-(1H-imidazol-1-yl)phenylboronic Acid?

The selection of 4-(1H-imidazol-1-yl)phenylboronic acid is driven by two distinct causal factors: synthetic efficiency and biological targeting.

Biological Causality: The Imidazole Pharmacophore

The imidazole ring is a critical structural motif in pharmacology. When appended to a phenyl ring, it serves multiple functions:

  • Metal Coordination (Target Engagement): The sp2 -hybridized nitrogen (N3) of the imidazole ring acts as a strong Lewis base. In the context of CYP450 enzymes (e.g., CYP51 in fungal infections or CYP19A1 in breast cancer), this nitrogen directly coordinates with the active-site heme iron, displacing the native oxygen ligand and effectively halting enzymatic activity.

  • Hydrogen Bonding & Solubility: The imidazole moiety acts as both a hydrogen bond donor and acceptor, enhancing target affinity within kinase hinge regions. Furthermore, its basic nature (pKa ~7.0) improves the aqueous solubility of highly lipophilic drug scaffolds, a critical parameter for oral bioavailability.

Synthetic Causality: The Boronic Acid Handle

Boronic acids are highly stable, non-toxic, and environmentally benign compared to organostannanes (Stille coupling) or organozinc reagents (Negishi coupling). The para-substitution of the boronic acid relative to the imidazolyl group minimizes steric hindrance during the transmetalation step of the catalytic cycle, ensuring high-yielding cross-coupling reactions even with sterically demanding aryl halides[2].

Experimental Workflow & Logical Relationships

The integration of 4-(1H-imidazol-1-yl)phenylboronic acid into a drug discovery pipeline follows a precise logical sequence, from catalytic cross-coupling to biological evaluation.

G A Aryl Halide Scaffold (e.g., Kinase Core) C Pd Catalyst + Base (Suzuki-Miyaura) A->C B 4-(1H-imidazol-1-yl) phenylboronic acid B->C D Cross-Coupled Product (Bioactive Hit) C->D Transmetalation & Reductive Elimination E Heme Coordination (CYP450 Target) D->E sp2 Nitrogen F H-Bonding Network (Kinase Target) D->F Imidazole Ring

Workflow: Suzuki-Miyaura coupling of imidazolylphenylboronic acid and downstream target engagement.

Quantitative Data: Optimization of Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling is heavily dependent on the choice of catalyst, base, and solvent. The table below summarizes the optimization data for coupling 4-(1H-imidazol-1-yl)phenylboronic acid with a model heteroaryl bromide.

EntryCatalyst (mol %)Base (Equiv.)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4 (5%)Na2CO3 (2.0)Toluene/EtOH/H2O9045%Sluggish transmetalation due to weak base activation.
2Pd(dppf)Cl2 (5%)K2CO3 (2.0)1,4-Dioxane/H2O9088%Optimal bite angle of dppf accelerates reductive elimination.
3Pd(OAc)2 / SPhos (2%)K3PO4 (3.0)Toluene/H2O10094%High steric bulk of SPhos prevents catalyst deactivation.

Data Interpretation: The use of Pd(dppf)Cl2​ or SPhos-based systems (Entries 2 and 3) significantly outperforms standard Pd(PPh3​)4​ . The basicity of the imidazole ring can sometimes coordinate to palladium, poisoning the catalyst; using a bidentate ligand like dppf or a highly sterically hindered ligand like SPhos prevents this off-target coordination[2].

Standard Operating Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating methodology for the synthesis of 4-(1H-imidazol-1-yl)phenyl-functionalized bioactive molecules.

Reagents and Materials
  • Aryl Halide (Core Scaffold): 1.0 mmol

  • 4-(1H-imidazol-1-yl)phenylboronic acid: 1.2 mmol (CAS 229009-43-2)[1]

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • Base: Potassium carbonate ( K2​CO3​ ), 2.0 mmol

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v), 10 mL

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, 4-(1H-imidazol-1-yl)phenylboronic acid, and K2​CO3​ .

    • Causality: K2​CO3​ is required to convert the neutral boronic acid into a negatively charged boronate complex ( [R−B(OH)3​]− ). This increases the nucleophilicity of the organic group, which is a mandatory prerequisite for the transmetalation step.

  • Degassing (Critical Step): Add the 1,4-Dioxane/ H2​O solvent mixture. Degas the suspension by sparging with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen readily inserts into the active Pd(0) species to form an inactive Pd(II) -peroxo complex. Failure to degas will result in catalyst death and high levels of homocoupled boronic acid byproducts.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ under a positive stream of Argon. Seal the tube and heat to 90 °C in a pre-heated oil bath for 12 hours.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS.

    • Validation Logic: The disappearance of the characteristic isotopic pattern of the aryl halide (e.g., 1:1 ratio for Bromine) and the appearance of a highly UV-active peak (due to the extended conjugation of the imidazolyl-phenyl system) with the corresponding [M+H]+ mass confirms successful coupling.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Purification Logic: Because the imidazole ring is basic, the product can often be purified via acid-base extraction. Extract the organic layer with 1M HCl. The product will partition into the aqueous layer as a water-soluble hydrochloride salt, leaving non-basic impurities (like triphenylphosphine oxide or homocoupled biaryls) in the organic layer. Basify the aqueous layer with 2M NaOH to pH 9, and back-extract with Dichloromethane to isolate the pure product.

Case Studies in Medicinal Chemistry

The introduction of the 4-(1H-imidazol-1-yl)phenyl group has led to the discovery of numerous highly active compounds.

  • Anti-inflammatory Agents: Hybrid molecules, such as murrayanine-based chalcones incorporating the 4-(imidazol-1-yl)phenyl moiety, have demonstrated significant inhibition of pro-inflammatory enzymes like COX-2 and 5-LOX[3].

  • Antimicrobial Schiff Bases: Condensation of 4-(imidazol-1-yl)benzaldehyde derivatives has yielded novel Schiff bases with potent antibacterial properties against Staphylococcus and Bacillus subtilis, proving the pharmacophoric viability of the imidazolyl-phenyl structure[4].

References

  • Amerigo Scientific / Capot Chemical. "Product Specifications:[4-(1H-Imidazol-1-yl)phenyl]boronic acid (CAS 229009-43-2)." Amerigo Scientific Catalog. Verified URL: [Link]

  • Pahlevanneshan, Z., et al. "Suzuki–Miyaura C–C coupling reactions catalysed by a homogeneous and nanosilica supported palladium(II) N-heterocyclic carbene complex." New Journal of Chemistry, Royal Society of Chemistry (2015). Verified URL:[Link]

  • Mahapatra, D. K., et al. "Anti-inflammatory Potential of a Novel Imidazole Containing Murrayanine Based Chalcone." Modern Approaches in Dentistry and Oral Health Care (2018). Verified URL: [Link]

  • Feng, et al. "Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde." Indian Journal of Chemistry (2021). Verified URL:[Link]

Sources

Method

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of Imidazole Boronic Esters

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic causality, protocol optimization, and self-validating workflows for heteroaryl cross-coupling. Executive Summary & M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic causality, protocol optimization, and self-validating workflows for heteroaryl cross-coupling.

Executive Summary & Mechanistic Rationale

The imidazole motif is a privileged scaffold in modern drug discovery, frequently utilized for its hydrogen-bonding capabilities and favorable pharmacokinetic profile. However, constructing complex biaryl systems using imidazole boronic acids via the Suzuki-Miyaura cross-coupling (SMC) reaction presents a notorious challenge: protodeboronation .

Because the imidazole ring is electron-rich and amphoteric, its corresponding boronic acids are highly susceptible to C-B bond cleavage (protodeboronation) and hydrolysis under the standard basic, aqueous conditions required for SMC 1.

The Causality of Experimental Choices

To overcome these thermodynamic and kinetic hurdles, this protocol implements three critical strategic choices:

  • Use of Pinacol Esters (Bpin): Substituting standard boronic acids with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole provides steric shielding around the boron atom, drastically reducing the rate of hydrolysis and subsequent degradation.

  • Microwave Irradiation: Conventional conductive heating (e.g., oil baths) suffers from slow temperature ramps. During this ramp time, the reaction mixture sits at intermediate temperatures where the rate of protodeboronation outcompetes the transmetalation step of the catalytic cycle. Microwave irradiation provides rapid, volumetric heating, reaching 120 °C in seconds. This kinetic burst forces the transmetalation step to outpace the degradation pathway, ensuring high yields 2 and increasing the lifetime of the palladium catalyst via inverted temperature gradients 3.

  • Optimized Ligand Systems (SPhos): Utilizing electron-rich, bulky biarylphosphine ligands like SPhos accelerates the oxidative addition of deactivated aryl halides and facilitates rapid reductive elimination, further tightening the catalytic cycle 4.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X Complex OxAdd->PdII TransMet Transmetalation (Imidazole-Bpin + Base) PdII->TransMet PdII_diaryl Ar-Pd(II)-Imidazole Complex TransMet->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product SideRxn Protodeboronation (Degradation) ImBpin Imidazole-Bpin ImBpin->TransMet ImBpin->SideRxn Slow Heating / H2O

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the competing protodeboronation pathway.

Data-Driven Optimization

The table below summarizes the quantitative data driving the selection of the optimal reaction conditions. Notice how the transition from conventional heating to microwave irradiation drastically reduces the percentage of protodeboronation while maximizing the yield of the desired cross-coupled product 5.

Heating MethodCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)TimeYield (%)Protodeboronation (%)
Conventional Oil BathPd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane / H₂O (4:1)10012 h4148
Microwave IrradiationPd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane / H₂O (4:1)12030 min7612
Microwave Irradiation PdCl₂ / SPhos (5 mol%) Cs₂CO₃ 1,4-Dioxane / H₂O (4:1) 120 15 min 94 < 2

Note: Cs₂CO₃ is utilized in the optimized protocol due to its higher solubility in organic/aqueous mixtures and its superior ability to accelerate the transmetalation of sterically hindered boronic esters.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating strict degassing procedures and internal LC-MS checkpoints, the operator can isolate variables and ensure reproducibility.

Materials Required
  • Electrophile: Aryl halide or heteroaryl halide (1.0 equiv, 0.5 mmol)

  • Nucleophile: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (1.3 equiv, 0.65 mmol) Note: 0.3 equiv excess compensates for trace deboronation.

  • Catalyst System: PdCl₂ (5 mol%), SPhos (10 mol%)

  • Base: Cs₂CO₃ (2.5 equiv, 1.25 mmol)

  • Solvent: 1,4-Dioxane / HPLC-grade H₂O (4:1 ratio, 4.0 mL total volume)

Step-by-Step Methodology

Step 1: Reagent Preparation & Inert Atmosphere Setup

  • To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl halide, imidazole boronic ester, PdCl₂, SPhos, and Cs₂CO₃.

  • Seal the vial with a Teflon-lined crimp cap.

  • Insert a needle connected to a Schlenk line and perform three cycles of vacuum/Argon backfilling. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle.

Step 2: Solvent Degassing & Addition

  • In a separate flask, prepare the 1,4-Dioxane/H₂O (4:1) mixture. Sparge the solvent with Argon gas for 15 minutes.

  • Using a gas-tight syringe, inject 4.0 mL of the degassed solvent mixture into the sealed reaction vial.

Step 3: Microwave Irradiation

  • Place the vial into the microwave reactor (e.g., Anton Paar or Biotage).

  • Set the parameters:

    • Target Temperature: 120 °C

    • Ramp Time: As short as possible (typically < 1 min) to bypass intermediate degradation temperatures.

    • Hold Time: 15 minutes.

    • Maximum Power: 300 W.

Step 4: Validation Checkpoint (LC-MS Monitoring)

  • Upon completion and cooling to room temperature, extract a 10 µL aliquot.

  • Dilute with 1 mL of Acetonitrile and inject into the LC-MS.

  • Self-Validation: The chromatogram should show >95% consumption of the aryl halide. The presence of a mass corresponding to the des-borylated imidazole (m/z 68.08) indicates protodeboronation occurred; if this peak is dominant, verify the solvent degassing and microwave ramp speed.

Step 5: Workup and Purification

  • Dilute the reaction mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove Pd-black precipitates.

  • Transfer the filtrate to a separatory funnel, wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient). Note: Imidazole derivatives often streak on silica; adding 1% Et₃N to the eluent improves peak shape and recovery.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Solvent Degassing (Argon Sparging) Prep->Degas MW 3. Microwave Irradiation (120°C, 15 min) Degas->MW Quench 4. Reaction Quench & Filtration (Celite) MW->Quench Purify 5. Purification (Flash/Prep-HPLC) Quench->Purify

Caption: Linear experimental workflow for the microwave-assisted Suzuki-Miyaura coupling process.

Troubleshooting & Causality Matrix

Even with optimized conditions, specific substrate electronics can induce side reactions. Use the following matrix to diagnose and correct deviations in the self-validating protocol.

Observation / IssueMechanistic CausalityCorrective Action
High Protodeboronation (LC-MS shows des-borylated imidazole)The reaction ramp time was too slow, or the water content in the solvent is too high, favoring the hydrolytic cleavage of the C-B bond.Ensure microwave ramp time is < 1 min. Reduce the aqueous ratio (e.g., try 5:1 Dioxane/H₂O) or switch to anhydrous conditions using a fluoride base (e.g., CsF).
Homocoupling of Aryl Halide Oxygen ingress during the reaction setup leads to the oxidation of the Pd(II) intermediate, forcing a homocoupling reductive elimination.Strictly adhere to the freeze-pump-thaw or Argon sparging degassing protocols. Ensure vial septa are not punctured multiple times.
Incomplete Conversion (Unreacted Aryl Halide)The oxidative addition step is sluggish (common with electron-rich aryl chlorides), or the catalyst has precipitated as Pd-black.Switch from Pd(dppf)Cl₂ to the more electron-rich PdCl₂/SPhos or XPhos system. Increase reaction temperature to 130 °C.
Product Streaking on Silica The basic nitrogen of the imidazole ring interacts strongly with the acidic silanol groups on the stationary phase.Pre-treat the silica column with 1-2% Triethylamine (Et₃N) or utilize reverse-phase (C18) preparative HPLC for purification.

References

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves Der Pharma Chemica2

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles Arkat USA4

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Stability and Protodeboronation BenchChem Technical Support1

  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids Organic Letters - ACS Publications5

  • Synthesis, Characterization and Microwave-Promoted Catalytic Activity of Novel N-phenylbenzimidazolium Salts in Heck-Mizoroki and Suzuki-Miyaura Cross-Coupling Reactions under Mild Conditions PMC - National Institutes of Health (NIH)3

Sources

Application

Application Note: Microfluidic Formulation and Characterization of Advanced Lipid Nanoparticles (LNPs) for mRNA Therapeutics

Executive Summary Lipid Nanoparticles (LNPs) represent a paradigm shift in advanced materials science, bridging the gap between synthetic lipid chemistry and targeted drug delivery. Unlike traditional liposomes, LNPs pos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lipid Nanoparticles (LNPs) represent a paradigm shift in advanced materials science, bridging the gap between synthetic lipid chemistry and targeted drug delivery. Unlike traditional liposomes, LNPs possess a highly organized, electron-dense core that actively responds to physiological stimuli. This application note provides a comprehensive, self-validating protocol for the microfluidic synthesis, physicochemical characterization, and mechanistic evaluation of mRNA-loaded LNPs.

Mechanistic Rationale: The Materials Science of LNPs

The self-assembly of LNPs is a thermodynamically driven process that relies on the precise stoichiometric ratio of four distinct advanced lipid components. As an application scientist, it is critical to understand the causality behind this specific formulation, as each lipid serves a distinct structural and functional purpose[1]:

  • Ionizable Cationic Lipids (e.g., ALC-0315, SM-102) (50 mol%): The biochemical engine of the LNP. These lipids possess a specific pKa (6.2–6.8). At an acidic pH during formulation, they protonate to electrostatically bind the polyanionic mRNA. At physiological pH (7.4), they remain neutral to prevent systemic toxicity and opsonization[2].

  • Structural Phospholipids (e.g., DSPC) (10 mol%): Provides bilayer stability and dictates the lamellar-to-non-lamellar phase transitions required for intracellular payload release[1].

  • Cholesterol (38.5 mol%): Fills interstitial gaps in the lipid packing, modulating membrane fluidity and enhancing the structural integrity of the nanoparticle core[2].

  • PEG-Lipids (e.g., DMG-PEG2000) (1.5 mol%): Acts as a steric barrier. Kinetically, PEG-lipids arrest nanoparticle growth during microfluidic mixing, dictating the final particle size. Biologically, they prevent aggregation and evade the mononuclear phagocyte system, extending circulation half-life[2].

Microfluidic Formulation Protocol

Bulk mixing methods (e.g., vortexing or hand-mixing) result in heterogeneous particle sizes and poor batch-to-batch reproducibility. Microfluidic mixing creates a chaotic advection environment, allowing the aqueous and organic phases to mix within milliseconds. This rapid solvent exchange forces the hydrophobic lipid tails to precipitate and self-assemble around the mRNA before macroscopic aggregates can form[3].

LNP_Workflow Aqueous Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) Mixer Microfluidic Herringbone Mixer (FRR 3:1, TFR 12 mL/min) Aqueous->Mixer 3 Parts Organic Organic Phase (Lipid Mix in Ethanol) Organic->Mixer 1 Part SelfAssembly Nanoprecipitation & Self-Assembly Mixer->SelfAssembly Rapid Mixing (<3 ms) Dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) SelfAssembly->Dialysis Quench Ethanol FinalLNP Stable mRNA-LNP (<100 nm, PDI <0.2) Dialysis->FinalLNP Neutralize pH

Microfluidic workflow for mRNA-LNP formulation via nanoprecipitation.

Step-by-Step Methodology
  • Aqueous Phase Preparation: Dilute the target mRNA in 50 mM Citrate Buffer (pH 4.0).

    • Causality: The acidic environment ensures the ionizable lipids become positively charged upon mixing, driving electrostatic complexation with the mRNA[2].

  • Organic Phase Preparation: Dissolve the four-lipid mixture (Ionizable:DSPC:Cholesterol:PEG at a 50:10:38.5:1.5 molar ratio) in absolute ethanol.

  • Microfluidic Mixing: Inject both phases into a staggered herringbone microfluidic mixer. Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min.

    • Causality: An FRR of 3:1 rapidly drops the ethanol concentration to 25%, crossing the solubility threshold of the lipids and triggering instantaneous nanoprecipitation, yielding particles <100 nm.

  • Quenching and Buffer Exchange: Immediately dilute the effluent 1:40 in 1x PBS (pH 7.4) and dialyze against PBS for 18 hours using a 100 kDa MWCO membrane.

    • Self-Validating Checkpoint: Measure the pre-dialysis and post-dialysis Zeta Potential. The protocol self-validates when the highly positive surface charge at pH 4.0 shifts to a near-neutral state (-5 to +5 mV) at pH 7.4. This confirms the successful deprotonation of the ionizable lipid and the complete removal of ethanol[2].

Physicochemical Characterization & CQAs

A robust formulation protocol must be treated as a self-validating system. The Critical Quality Attributes (CQAs) of the advanced material dictate its biodistribution and translational efficacy[4]. All quantitative data must align with the target specifications outlined below.

Table 1: Critical Quality Attributes (CQAs) for mRNA-LNPs
Critical Quality AttributeTarget SpecificationAnalytical MethodMechanistic Rationale
Particle Size (Z-average) 60 – 100 nmDynamic Light Scattering (DLS)Optimizes lymphatic drainage and cellular endocytosis[4].
Polydispersity Index (PDI) < 0.20Dynamic Light Scattering (DLS)Ensures a monodisperse population for reproducible biodistribution[2].
Zeta Potential (at pH 7.4) -5 mV to +5 mVElectrophoretic Light ScatteringPrevents systemic opsonization and rapid immune clearance[2].
Encapsulation Efficiency > 90%RiboGreen Assay / FluorometryMaximizes payload delivery and minimizes free mRNA degradation[2].
Ionizable Lipid pKa 6.2 – 6.8TNS Titration AssayBalances neutral charge in blood with protonation in acidic endosomes[2].

Characterization Workflow Note: When utilizing the RiboGreen assay, encapsulation efficiency (EE%) is calculated by comparing the fluorescence of the LNP suspension in the presence and absence of a membrane-lysing detergent (e.g., 1% Triton X-100). The absence of fluorescence in the intact LNP sample validates that the mRNA is fully sequestered within the hydrophobic core, protected from extracellular nucleases.

Intracellular Delivery Dynamics: Endosomal Escape

The defining feature of LNPs as "advanced materials" is their stimuli-responsive behavior post-administration. Once endocytosed, the LNP must navigate the endolysosomal pathway to deliver its payload.

Endosomal_Escape Uptake Cellular Uptake (Endocytosis) Endosome Endosome Maturation (pH drops to ~5.5) Uptake->Endosome Protonation Ionizable Lipid Protonation (Positive Charge) Endosome->Protonation Fusion Membrane Destabilization (Hexagonal Phase Formation) Protonation->Fusion Release Cytosolic mRNA Release (Ribosomal Translation) Fusion->Release

Mechanism of LNP endosomal escape mediated by pH-responsive ionizable lipids.

Mechanistic Causality of Escape: As the endosome matures, proton pumps lower the luminal pH to approximately 5.5. This acidic shift selectively reprotonates the ionizable lipids within the LNP core. The newly cationic lipids electrostatically interact with the anionic endogenous phospholipids of the endosomal membrane. This interaction disrupts the stable lamellar bilayer, forcing a transition into an inverted hexagonal ( HII​ ) phase. This structural polymorphism physically tears the endosomal membrane, releasing the mRNA payload into the cytosol for ribosomal translation[5].

Sources

Method

Application Note: Exploring 4-(1H-Imidazol-1-yl)phenylboronic Acid in Multicomponent Reactions

Executive Summary 4-(1H-imidazol-1-yl)phenylboronic acid (CAS 229009-43-2) is a highly privileged, bifunctional building block in modern synthetic chemistry. By marrying the nucleophilic transmetalation capacity of the b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1H-imidazol-1-yl)phenylboronic acid (CAS 229009-43-2) is a highly privileged, bifunctional building block in modern synthetic chemistry. By marrying the nucleophilic transmetalation capacity of the boronic acid with the basic, coordinating, and pharmacophoric properties of the imidazole ring, this reagent is uniquely suited for driving complex Multicomponent Reactions (MCRs). This application note details the mechanistic rationale and provides validated, self-correcting protocols for deploying this reagent in both the Petasis borono-Mannich reaction and one-pot Ugi-Suzuki cascades.

Chemical Profiling & Mechanistic Rationale

The Bifunctional Advantage

The structural topology of 4-(1H-imidazol-1-yl)phenylboronic acid offers orthogonal reactivity. The boronic acid acts as a carbon nucleophile upon activation, while the imidazole nitrogen (pKa ~7.0) can participate in hydrogen bonding, act as a Brønsted base, or serve as a ligand for transition metals. Furthermore,1[1], expanding their utility beyond classical polar pathways.

The Petasis Borono-Mannich PathwayThe Petasis reaction is a classical 3-component coupling of an amine, a carbonyl derivative, and a boronic acid[2]. Unlike traditional Mannich reactions, the Petasis reaction does not rely on enolizable carbonyls. Instead, the boronic acid coordinates to the adjacent hydroxyl or carboxylate group of the in situ generated iminium ion. This pre-organization forms a reactive boronate "ate" complex, facilitating a highly stereoselective intramolecular migration of the 4-(1H-imidazol-1-yl)phenyl group to the electrophilic carbon.
MCR-Palladium Cascades (Ugi-Suzuki)

While the Ugi four-component reaction (U-4CR) rapidly generates peptidomimetic scaffolds, it is historically limited by the lack of sp2-sp2 cross-coupling in the primary sequence.2[2]. Introducing 4-(1H-imidazol-1-yl)phenylboronic acid directly into the Ugi reaction vessel alongside a palladium catalyst enables the rapid construction of extended, imidazole-bearing π-systems.3[3].

Experimental Methodologies

Protocol A: HFIP-Accelerated Petasis Reaction for Unnatural Amino Acids

This protocol details the synthesis of an imidazole-bearing unnatural amino acid using a catalyst-free Petasis reaction.

Step-by-Step Procedure:

  • Iminium Formation: In an oven-dried 10 mL vial, dissolve secondary amine (1.0 mmol) and glyoxylic acid monohydrate (1.0 mmol) in 2.0 mL of a 1:1 mixture of Hexafluoroisopropanol (HFIP) and Dichloromethane (DCM). Stir at room temperature for 15 minutes.

  • Boronic Acid Addition: Add 4-(1H-imidazol-1-yl)phenylboronic acid (1.2 mmol) to the reaction mixture in one portion.

  • Reaction Maturation: Seal the vial and stir at room temperature for 4 hours.

  • Workup: Remove the solvent in vacuo. Redissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO3 to remove unreacted glyoxylic acid and boronic acid byproducts.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Causality & Expert Insights:

  • Why HFIP? 4[4]. HFIP's strong hydrogen-bond donor capacity stabilizes the iminium ion intermediate and activates the boronic acid without requiring transition metal catalysts.

  • Why Glyoxylic Acid? The adjacent carboxylic acid group is critical. It coordinates with the empty p-orbital of the boron atom, forming a rigid 'ate' complex that directs the intramolecular migration of the aryl group.

Self-Validation & Quality Control: Monitor the reaction via TLC (ninhydrin stain). The disappearance of the secondary amine and the emergence of a UV-active, ninhydrin-positive spot confirms the formation of the unnatural amino acid.

Protocol B: One-Pot Ugi-4CR / Suzuki-Miyaura Cascade

This protocol constructs a complex peptidomimetic by merging an Ugi reaction with a palladium-catalyzed cross-coupling.

Step-by-Step Procedure:

  • Ugi-4CR Assembly: In a Schlenk tube under inert atmosphere, combine 4-bromobenzaldehyde (1.0 mmol), aniline (1.0 mmol), acetic acid (1.0 mmol), and tert-butyl isocyanide (1.0 mmol) in 3.0 mL of anhydrous Methanol. Stir at room temperature for 12 hours.

  • Catalyst & Reagent Addition: Once the Ugi reaction is complete (verified by LC-MS), add 4-(1H-imidazol-1-yl)phenylboronic acid (1.5 mmol), K2CO3 (3.0 mmol), and Pd(dppf)Cl2 (0.05 mmol, 5 mol%) directly to the same pot.

  • Cross-Coupling: Heat the mixture to 80°C and stir for an additional 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via reverse-phase HPLC.

Causality & Expert Insights:

  • One-Pot Sequential Addition: 3[3].

  • Choice of Pd(dppf)Cl2: 2[2].

Self-Validation & Quality Control: LC-MS analysis of the crude mixture prior to palladium addition is mandatory to confirm >95% conversion of the Ugi-4CR. Following the Suzuki step, the product mass must reflect the addition of the imidazole-phenyl moiety (+143 Da relative to the des-bromo Ugi adduct).

Quantitative Data & Optimization

The following tables summarize the optimization parameters derived from the literature for both the Petasis reaction and the MCR-Suzuki cascades.

Table 1: Solvent Effects on Petasis Reaction Yield and Stereoselectivity [4]

Solvent System Time (h) Yield (%) Diastereomeric Ratio (dr) Causality / Note
DCM 24 45 60:40 Poor iminium stabilization.
MeOH 18 62 75:25 Protic, but competitive nucleophile.

| HFIP/DCM (1:1) | 4 | 96 | 95:5 | Optimal H-bonding network activates boron. |

Table 2: Comparative Efficiency of Ugi-Suzuki Cascade vs Stepwise Synthesis [2]

Reaction Mode Catalyst System Yield Range (%) Total Time (h) Step Count
Stepwise (Isolation) Sc(OTf)3 then Pd(dppf)Cl2 15 - 40 36 2

| One-Pot Cascade | Sc(OTf)3 / Pd(dppf)Cl2 | 11 - 58 | 24 | 1 |

Visual Workflows & Pathway Diagrams

Petasis Amine Secondary Amine Iminium Iminium Ion Intermediate Amine->Iminium Condensation Carbonyl Glyoxylic Acid (Carbonyl) Carbonyl->Iminium Condensation Boronic 4-(1H-imidazol-1-yl) phenylboronic acid Ate Boronate 'Ate' Complex (Pre-organized) Boronic->Ate Nucleophilic Addition Iminium->Ate Boron Coordination (HFIP Accelerated) Product Imidazole-Bearing Unnatural Amino Acid Ate->Product Intramolecular Aryl Migration

Fig 1. Mechanistic pathway of the Petasis borono-Mannich reaction via an 'ate' complex intermediate.

UgiSuzuki Ugi Ugi-4CR: Ar-Br Aldehyde, Amine, Acid, Isocyanide UgiAdduct Ugi Adduct (Aryl Bromide Scaffold) Ugi->UgiAdduct RT, 12h (MeOH) Suzuki Suzuki-Miyaura Cross-Coupling UgiAdduct->Suzuki One-Pot Addition Final Imidazole-Functionalized Peptidomimetic Suzuki->Final Transmetalation & Reductive Elimination Boronic 4-(1H-imidazol-1-yl) phenylboronic acid Boronic->Suzuki Catalyst Pd(dppf)Cl2, K2CO3 80°C Catalyst->Suzuki

Fig 2. Workflow of the one-pot Ugi-4CR and Suzuki-Miyaura cascade for peptidomimetic synthesis.

Sources

Application

The Strategic Application of 4-(1H-Imidazol-1-yl)phenylboronic Acid in the Synthesis of Novel Heterocyclic Compounds

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ubuiquity in biologically active molecules an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ubuiquity in biologically active molecules and its unique physicochemical properties. Its amphoteric nature, ability to participate in hydrogen bonding, and coordinative capabilities make it a highly versatile component in drug design. The incorporation of the imidazole moiety into larger, more complex heterocyclic systems is a key strategy in the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. This guide provides a detailed exploration of the synthetic utility of a key reagent in this field: 4-(1H-imidazol-1-yl)phenylboronic acid. We will delve into the mechanistic underpinnings of its reactivity and provide robust protocols for its application in the synthesis of innovative heterocyclic structures.

Chemical Profile of 4-(1H-Imidazol-1-yl)phenylboronic Acid

PropertyValueReference
Molecular Formula C₉H₉BN₂O₂
Molecular Weight 187.99 g/mol
Appearance Off-white to light brown solidCommercially available
CAS Number 229009-43-2

This bifunctional molecule, possessing both a nucleophilic imidazole ring and an electrophilic boronic acid group, is an invaluable building block for creating complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.

Core Synthetic Strategies: Building Complexity with Precision

The creation of novel heterocyclic compounds using 4-(1H-imidazol-1-yl)phenylboronic acid primarily relies on two powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura reaction for carbon-carbon bond formation and the Chan-Lam coupling for carbon-nitrogen bond formation.

Suzuki-Miyaura Cross-Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base is critical for an efficient reaction, especially when working with nitrogen-containing heterocycles which can coordinate to the palladium center and inhibit catalysis.

Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Halide (1.0 eq), 4-(1H-imidazol-1-yl)phenylboronic acid (1.2-1.5 eq), Base (e.g., K₂CO₃, 2.0 eq) catalyst Add Palladium Catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and Ligand (if needed) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H₂O 4:1) catalyst->solvent purge Purge with Inert Gas (Ar or N₂) solvent->purge heat Heat to 80-110 °C with Vigorous Stirring purge->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Organic Solvent & Water, Separate Layers, Extract Aqueous Layer cool->extract purify Dry Organic Layer, Concentrate, Purify by Column Chromatography extract->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: Synthesis of a Diaryl-Substituted Heterocycle via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 4-(1H-imidazol-1-yl)phenylboronic acid with a heterocyclic halide (e.g., a bromo-pyridine derivative).

Materials:

  • 4-(1H-imidazol-1-yl)phenylboronic acid (1.2 eq)

  • Heterocyclic bromide (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask, add the heterocyclic bromide (1.0 eq), 4-(1H-imidazol-1-yl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add PdCl₂(dppf) (3 mol%) to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Chan-Lam N-Arylation: Constructing C-N Bonds

The Chan-Lam coupling provides a powerful method for the formation of a carbon-nitrogen bond between an N-H containing heterocycle and an arylboronic acid, using a copper catalyst. This reaction is often performed under milder conditions than traditional Buchwald-Hartwig aminations and can be conducted in the presence of air.

Mechanistic Insight: The Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) catalytic cycle, where the copper catalyst is reoxidized by atmospheric oxygen. The reaction is typically promoted by a base and can be influenced by the choice of ligand.

Catalytic Cycle of Chan-Lam N-Arylation

G CuII Cu(II) Catalyst A [Cu(II)(Ar)(Nuc)] Complex CuII->A + ArB(OH)₂ + Nuc-H B [Cu(III)(Ar)(Nuc)] Complex A->B Oxidation C Reductive Elimination B->C Product Ar-Nuc Product C->Product CuI Cu(I) C->CuI CuI->CuII Reoxidation O2 O₂ (Air) O2->CuII

Caption: Simplified catalytic cycle for Chan-Lam coupling.

Protocol 2: Synthesis of N-Aryl Benzimidazoles via Chan-Lam Coupling

This protocol outlines the synthesis of a novel N-aryl benzimidazole derivative using 4-(1H-imidazol-1-yl)phenylboronic acid.

Materials:

  • Benzimidazole (1.0 eq)

  • 4-(1H-imidazol-1-yl)phenylboronic acid (1.5 eq)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • Pyridine (2.0 eq)

  • Methanol, anhydrous

Procedure:

  • To a round-bottom flask, add benzimidazole (1.0 eq), 4-(1H-imidazol-1-yl)phenylboronic acid (1.5 eq), and copper(II) acetate (10 mol%).

  • Add anhydrous methanol, followed by pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of EDTA to remove copper salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Expert Insights: The addition of a ligand, such as pyridine or a bidentate ligand like TMEDA, can accelerate the reaction and improve yields. For less reactive N-H partners, heating may be necessary. The reaction is generally tolerant of a wide range of functional groups.

Applications in Drug Discovery: Targeting Kinases with Imidazole Scaffolds

The 4-(1H-imidazol-1-yl)phenyl moiety is a key pharmacophore in the design of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Case Study: Synthesis of a p38 MAP Kinase Inhibitor Precursor

p38 Mitogen-Activated Protein (MAP) kinase is a key target in the development of anti-inflammatory drugs. Many potent p38 inhibitors feature a substituted imidazole core. The following hypothetical scheme illustrates how 4-(1H-imidazol-1-yl)phenylboronic acid can be used to construct a key intermediate for such inhibitors.

Synthetic Scheme:

This biaryl intermediate can then undergo further functionalization to yield the final p38 MAP kinase inhibitor. The imidazole-phenyl group often serves to anchor the molecule within the ATP-binding pocket of the kinase.

Characterization of Novel Heterocyclic Compounds

The unambiguous characterization of newly synthesized compounds is paramount. A combination of spectroscopic techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups.

  • Melting Point: A sharp melting point is an indicator of purity for solid compounds.

Conclusion and Future Outlook

4-(1H-imidazol-1-yl)phenylboronic acid is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. Its utility in both Suzuki-Miyaura and Chan-Lam couplings allows for the creation of diverse and complex molecular architectures with significant potential in drug discovery and materials science. As the demand for targeted therapeutics continues to grow, the strategic application of such well-designed reagents will undoubtedly play a pivotal role in the development of next-generation medicines.

References

  • Benzimidazole derivatives plays important role in medical field with so many pharmacological activities such as antimicrobial ,antiviral ,antidiabetic ,anticancer ,activity.
  • This reaction allows aryl carbon-heteroatom bond formation via an oxidative coupling of boronic acids, stannanes or siloxanes with N-H or O-H containing compounds in air. (Source: Chan-Lam Coupling - Organic Chemistry Portal, URL: [Link])

  • The complex gave excellent yields of the N-arylated nucleophiles (amines, amides, azides and thiols) under base-free conditions. (Source: Chapter 4)
  • Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities. (Source: Recent achievements in the synthesis of benzimidazole derivatives - PMC, URL: [Link])

  • An efficient procedure for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives using N,O-bidentate ligand-tunable copper(ii) complexes as a catalyst under base-free conditions has been developed. (Source: N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing), URL: [Link])

  • An efficient one-pot synthesis of benzimidazole derivatives by the condensation between various o-phenylenediamine and substituted arom
Method

The Architect's Toolkit: A Guide to the Synthesis and Application of Privileged Chiral Ligands in Asymmetric Catalysis

This guide provides an in-depth exploration of the synthesis and application of pivotal chiral ligands in the field of asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthesis and application of pivotal chiral ligands in the field of asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design, offering a scientifically rigorous and practical resource for the synthesis of enantiomerically pure compounds. The success of asymmetric catalysis is intrinsically linked to the design and synthesis of effective chiral ligands; they are the molecular architects that dictate the stereochemical outcome of a reaction.[1] This guide will focus on three classes of "privileged ligands": phosphines, Salen-type ligands, and N-heterocyclic carbenes (NHCs), so-called for their broad applicability across a range of mechanistically diverse reactions.[2]

The Cornerstone of Asymmetric Catalysis: Chiral Phosphine Ligands

Application Note 1: Asymmetric Hydrogenation of β-Keto Esters with a Rhodium-BINAP Catalyst

The asymmetric hydrogenation of β-keto esters is a fundamental reaction for the synthesis of chiral β-hydroxy esters, which are valuable building blocks for numerous biologically active molecules. The Rhodium-(S)-BINAP catalytic system is a highly effective and widely used method for this transformation, consistently delivering high enantioselectivity.

The mechanism of Rh-BINAP catalyzed hydrogenation of enamides, a related substrate class, is understood to proceed through the formation of a Rh(III) dihydride intermediate.[2][10] The reaction is believed to follow a "lock-and-key" motif where the substrate coordinates to the chiral catalyst in a specific orientation, leading to the preferential formation of one enantiomer.[2]

Comparative Performance of (S)-BINAP in the Asymmetric Hydrogenation of Methyl Acetoacetate

Catalyst SystemSubstrateSolventH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)Reference
[Rh((S)-binap)(CH₃OH)₂]⁺Methyl acetoacetateMethanol4Room Temp97100[8]
Ru(OCOCH₃)₂[(S)-binap]Methyl (Z)-α-(acetamido)cinnamateMethanol13010092 (R)[8]
Rh/DAC-BINAP (heterogeneous)Methyl 2-acetylamino-3-phenylacrylateToluene--lowhigh[9]
Detailed Protocol: Synthesis of (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

This protocol outlines the synthesis of (S)-BINAP from (R)-(+)-1,1'-bi-2-naphthol, which proceeds via the formation of a ditriflate intermediate followed by a nickel-catalyzed phosphination.

Step 1: Preparation of the Ditriflate of (R)-1,1'-bi-2-naphthol [11]

  • To an oven-dried 100-mL single-necked flask equipped with a magnetic stirring bar, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).

  • Add dry methylene chloride (60 mL) followed by dry pyridine (7.2 mL, 90 mmol) and triflic anhydride (20.0 g, 70 mmol) at 5–10°C under a nitrogen atmosphere.

  • After the addition, stir the reaction solution at room temperature overnight (approximately 17 hours).

  • Add hexane (60 mL) and filter the resulting mixture through a pad of silica gel.

  • Wash the silica gel with a 1:1 mixture of hexane and CH₂Cl₂ (200 mL).

  • Concentrate the filtrate under vacuum to provide the ditriflate as a white solid.

Step 2: Nickel-Catalyzed Phosphination to Yield (S)-BINAP [11]

  • In an oven-dried 250-mL single-necked flask equipped with a magnetic stirring bar, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe, 1.1 g, 2 mmol).

  • Purge the flask with nitrogen and add anhydrous dimethylformamide (DMF, 40 mL) via syringe, followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature.

  • Heat the resulting dark red solution to 100°C for 30 minutes.

  • In a separate flask, prepare a solution of the chiral ditriflate of binaphthol (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous, degassed DMF.

  • Transfer the solution of the ditriflate and DABCO to the nickel-phosphine mixture.

  • Heat the reaction mixture and monitor for completion.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • The crude product is then purified by recrystallization to yield (S)-BINAP.

Workflow for the Synthesis of (S)-BINAP

cluster_step1 Step 1: Ditriflate Formation cluster_step2 Step 2: Phosphination A (R)-BINOL C (R)-BINOL Ditriflate A->C Reaction B Triflic Anhydride, Pyridine B->C Reagents E (S)-BINAP C->E Reaction D NiCl2(dppe), Diphenylphosphine, DABCO D->E Catalyst & Reagents cluster_step1 Step 1: Resolution cluster_step2 Step 2: Ligand Synthesis cluster_step3 Step 3: Metallation A Racemic trans-1,2-diaminocyclohexane C (R,R)-Diammoniumcyclohexane tartrate A->C B L-(+)-Tartaric Acid B->C E (R,R)-Salen Ligand C->E D 3,5-di-tert-butyl-2-hydroxybenzaldehyde D->E G Jacobsen's Catalyst E->G F Mn(OAc)2, Air, LiCl F->G

Caption: Synthetic workflow for Jacobsen's Catalyst.

The Rising Stars: N-Heterocyclic Carbenes in Asymmetric Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in asymmetric catalysis due to their strong σ-donating properties and the ease with which their steric and electronic properties can be tuned. C[12][13]hiral NHCs have found widespread application in a variety of transition-metal-catalyzed reactions, including palladium-catalyzed asymmetric allylic alkylation (AAA).

[8][14][15][16]#### Application Note 3: Palladium-Catalyzed Asymmetric Allylic Alkylation with Chiral NHC Ligands

The palladium-catalyzed AAA is a versatile method for the formation of C-C bonds with the creation of new stereocenters. T[10]he mechanism involves the formation of a π-allylpalladium intermediate. The chiral NHC ligand controls the facial selectivity of the nucleophilic attack on the allyl moiety, leading to the enantioselective formation of the product.

[17]***

Performance of a Chiral NHC-Palladium Catalyst in the Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

NucleophileBaseSolventTemp (°C)Yield (%)ee (%)Reference
Dimethyl malonateNaHTHF50-92
Indanone-derived β-ketoesterCs₂CO₃--up to 99up to 98
Imino esters---highup to >99
Detailed Protocol: Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride (IMes·HCl) - A Common NHC Precursor

This two-step protocol describes the synthesis of a widely used imidazolium salt precursor for the generation of an achiral NHC ligand. The principles can be adapted for the synthesis of chiral analogues.

[2][18][19]Step 1: Synthesis of N,N'-Dimesitylethanediimine

[2][19]1. Dissolve 2,4,6-trimethylaniline (10.4 mL, 74.0 mmol) in methanol (40 mL). 2. Cool the solution to 0°C and add a 40% aqueous solution of glyoxal (4.23 mL, 37.0 mmol) and a few drops of formic acid. 3. Warm the solution to room temperature and stir for two days. 4. A yellow suspension will form. Filter the suspension and wash the solid with cold methanol. 5. Dry the solid to obtain the diimine.

Step 2: Cyclization to form IMes·HCl

[2][19]1. Suspend paraformaldehyde (811 mg, 27.0 mmol) in a 4M solution of hydrochloric acid in dioxane (9.45 mL, 37.8 mmol). Stir until the solid dissolves. 2. Add THF (54 mL) followed by N,N'-dimesitylethanediimine (7.90 g, 27.0 mmol). 3. Stir the resulting solution at 40°C for 2 days. 4. Cool the suspension to room temperature. 5. Collect the white precipitate by filtration and wash with THF and diethyl ether to afford the imidazolium chloride.

Workflow for the Synthesis of an Imidazolium Salt NHC Precursor

cluster_step1 Step 1: Diimine Formation cluster_step2 Step 2: Cyclization A 2,4,6-Trimethylaniline C N,N'-Dimesitylethanediimine A->C B Glyoxal, Formic Acid B->C E IMes·HCl C->E D Paraformaldehyde, HCl in Dioxane D->E

Caption: Synthetic workflow for an imidazolium salt NHC precursor.

Conclusion

The judicious selection and synthesis of chiral ligands are paramount to the success of asymmetric catalysis. This guide has provided detailed protocols and application insights for three privileged ligand classes: phosphines, Salens, and N-heterocyclic carbenes. By understanding the rationale behind the synthetic steps and the mechanistic underpinnings of their catalytic activity, researchers can more effectively harness the power of these molecular tools to construct complex chiral molecules with high precision and efficiency. The continued development of novel ligand architectures will undoubtedly push the boundaries of asymmetric synthesis, enabling the creation of new medicines and materials that will benefit society.

References

  • (R,R)-N,N'-BIS(3,5-DI-tert-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINO MANGANESE(III) CHLORIDE, A HIGHLY ENANTIOSELECTIVE EPOXIDATION CATALYST. Organic Syntheses, 1998 , 75, 1. [Link]

  • Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. Journal of Chemical Education, 2001 , 78(9), 1266. [Link]

  • (r)-(+)- and (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). Organic Syntheses, 1999 , 76, 6. [Link]

  • (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 1999 , 76, 6. [Link]

  • Synthesis of 1,3 distributed imidazolium salts.
  • Supporting information for "Mechanochemical synthesis of copper(I)-NHC complexes". The Royal Society of Chemistry, 2016 . [Link]

  • Jacobsen epoxidation. Wikipedia. [Link]

  • Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), an atropisomeric chiral bis(triaryl)phosphine, and its use in the rhodium(I)-catalyzed asymmetric hydrogenation of .alpha.-(acylamino)acrylic acids. Scilit. [Link]

  • Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal. [Link]

  • Jacobsen s catalyst anchored on Al-MCM-41 and NH2 group modified Si-MCM-41 as heterogeneous enantioselective epoxidation. Redalyc. [Link]

  • Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. University of Wisconsin-Madison. [Link]

  • Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. ResearchGate. [Link]

  • (R,R)-(-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine manganese(III) chloride (Jacobsen's catalyst). ResearchGate. [Link]

  • Chiral N‐Heterocyclic Carbene Ligands Enable Asymmetric C−H Bond Functionalization. Angewandte Chemie International Edition, 2018 , 57(25), 7334-7345. [Link]

  • Palladium-catalyzed asymmetric allenylic alkylation: construction of multiple chiral thiochromanone derivatives. Chemical Science, 2023 , 14(20), 5483-5489. [Link]

  • Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. The Journal of Organic Chemistry, 1997 , 62(7), 2222-2227. [Link]

  • Stereodivergent Pd/Cu catalysis: asymmetric alkylation of racemic symmetrical 1,3-diphenyl allyl acetates. Organic & Biomolecular Chemistry, 2021 , 19(9), 1955-1959. [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Accounts of Chemical Research, 2016 , 49(8), 1711-1723. [Link]

  • (R,R)-(-)-N,N'-BIS(3,5-DI-TERT-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINO-MANGANESE(III) CHLORIDE. Chongqing Chemdad Co., Ltd. [Link]

  • BINAP: Rhodium-diolefin complexes in asymmetric hydrogenation. ResearchGate. [Link]

  • Palladium-catalyzed asymmetric allenylic alkylation: construction of multiple chiral thiochromanone derivatives. Chemical Science, 2023 , 14(20), 5483-5489. [Link]

  • Palladium-Catalyzed Stereoselective Construction of 1,3-Stereocenters Displaying Axial and Central Chirality via Asymmetric Alkylations. Molecules, 2023 , 28(7), 2959. [Link]

  • Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion. The Journal of Organic Chemistry, 1994 , 59(24), 7180-7181. [Link]

  • New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation. Journal of the Chemical Society, Chemical Communications, 1986 , (2), 177-179. [Link]

  • Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences, 2004 , 101(15), 5356-5361. [Link]

  • Modified Cellulose with BINAP-Supported Rh as an Efficient Heterogeneous Catalyst for Asymmetric Hydrogenation. Molecules, 2022 , 27(2), 438. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Transition States of binap-rhodium(I)-catalyzed Asymmetric Hydrogenation: Theoretical Studies on the Origin of the Enantioselectivity. Chemistry – An Asian Journal, 2006 , 1(3), 391-403. [Link]

Sources

Application

Application Note: Computational Modeling of the Binding Properties of 4-(1H-imidazol-1-yl)phenylboronic acid

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Focus: Bifunctional Pharmacophore Modeling (Covalent Morphing & Transition Metal Coordination) Executive Summary & Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Focus: Bifunctional Pharmacophore Modeling (Covalent Morphing & Transition Metal Coordination)

Executive Summary & Mechanistic Rationale

The compound 4-(1H-imidazol-1-yl)phenylboronic acid (CAS 229009-43-2)[1] represents a highly versatile, bifunctional pharmacophore in modern drug discovery. Its structure combines two privileged moieties: a boronic acid group, capable of forming reversible covalent bonds with nucleophilic residues (e.g., Serine/Threonine), and an imidazole ring, a classic chelator for transition metals (e.g., Zn²⁺) in metalloenzymes.

Modeling the binding properties of this molecule presents a dual computational challenge that standard Molecular Mechanics (MM) docking protocols cannot resolve:

  • The Boronic Acid Challenge (sp² to sp³ Morphing): Boronic acids act as transition state analogs. Upon nucleophilic attack by a catalytic serine, the boron atom undergoes "morphing" from a neutral, trigonal planar sp² hybridization to an anionic, tetrahedral sp³ state[2][3]. Standard virtual screening often rejects these compounds as false negatives because classical scoring functions cannot simulate covalent bond formation or the associated geometric penalties[4][5].

  • The Imidazole Challenge (Quantum Coordination): Classical force fields treat metal ions (like Zn²⁺) as simple point charges. This severely misrepresents the d-orbital hybridization, electronic polarization, and charge transfer that occur when the imidazole nitrogen coordinates with the metal, necessitating a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach[6][7].

This Application Note provides a self-validating, step-by-step computational protocol to accurately model both the covalent and coordination binding modes of 4-(1H-imidazol-1-yl)phenylboronic acid.

Mechanistic Pathways & Workflow Visualization

To understand the computational requirements, we must first map the divergent mechanistic pathways this molecule can take depending on the target enzyme class (e.g., Serine β-lactamases vs. Metallo-β-lactamases).

Mechanism Ligand 4-(1H-imidazol-1-yl) phenylboronic acid Boronic Boronic Acid Warhead (Electrophile) Ligand->Boronic Imidazole Imidazole Ring (Metal Chelator) Ligand->Imidazole Serine Catalytic Serine/Threonine (Nucleophilic Attack) Boronic->Serine Docking Zinc Catalytic Zinc (Zn2+) (Metalloenzyme) Imidazole->Zinc Docking Tetrahedral sp3 Tetrahedral Adduct (Reversible Covalent) Serine->Tetrahedral Morphing Coordination Zn-N Coordination Bond (Charge Transfer) Zinc->Coordination QM/MM

Caption: Dual mechanistic pathways: sp3 covalent adduct formation and Zn2+ coordination.

Workflow LPrep Ligand Preparation (sp2 & sp3 states) CovDock Covalent Docking (Boronic Acid Morphing) LPrep->CovDock QMMM QM/MM Optimization (Imidazole-Zn2+ Coordination) LPrep->QMMM TPrep Target Preparation (Ser/Thr or Zn2+) TPrep->CovDock TPrep->QMMM MD MD Simulation (Thermodynamic Sampling) CovDock->MD QMMM->MD Analysis Binding Free Energy (MM/GBSA & QM/MM) MD->Analysis

Caption: Computational workflow for modeling bifunctional covalent and coordination binding.

Step-by-Step Computational Protocols

Phase 1: Ligand Parameterization (The Causality of Charge)

Standard AM1-BCC charge derivation often fails for boron due to its electron deficiency in the sp² state.

  • Conformer Generation: Generate 3D coordinates for 4-(1H-imidazol-1-yl)phenylboronic acid.

  • State Definition: Create two distinct models:

    • State A (sp²): Neutral, trigonal planar boronic acid (-B(OH)₂).

    • State B (sp³): Anionic, tetrahedral boronate (-B(OH)₃⁻).

  • QM Charge Calculation: Optimize both geometries using Density Functional Theory (DFT) at the B3LYP/6-31G* level. Calculate Restrained Electrostatic Potential (RESP) charges to accurately capture the polarization of the phenyl ring induced by the electron-withdrawing imidazole and the electron-deficient boron.

Phase 2: Covalent Docking Protocol (Targeting Ser/Thr)

Self-Validation Check: Before screening, retrospectively dock a known boronic acid inhibitor (e.g., m-aminophenylboronic acid) into your target. Proceed only if the RMSD to the crystal structure (e.g., PDB: 3BLS) is < 2.0 Å[4].

  • Target Preparation: Protonate the target enzyme at pH 7.4. Ensure the catalytic Serine/Threonine is unprotonated (acting as a nucleophile).

  • Reaction Definition: Using a covalent docking algorithm (e.g., AutoDock4 with flexible side chains or Schrödinger CovDock), define the SMARTS pattern for the nucleophilic attack of the Ser-Oγ onto the Boron atom.

  • Morphing Simulation: The algorithm will place the sp³ morphed ligand (State B) into the oxyanion hole, forming a covalent bond with the Serine, while sampling the conformational space of the phenyl-imidazole tail.

  • Scoring: Evaluate poses based on the preservation of the tetrahedral geometry and hydrogen bonding within the oxyanion hole.

Phase 3: QM/MM Optimization (Targeting Metalloenzymes)

When targeting a zinc-dependent enzyme (e.g., Matrix Metalloproteinases), classical docking will underestimate the affinity of the imidazole ring.

  • Initial Pose Generation: Perform standard MM docking to place the imidazole nitrogen (Nε or Nδ, depending on tautomerization) in proximity to the Zn²⁺ ion.

  • System Partitioning (ONIOM Method):

    • QM Region: The Zn²⁺ ion, the coordinating amino acid residues (typically 3x His, or His/Cys/Asp combinations), and the ligand's imidazole ring.

    • MM Region: The remainder of the ligand (phenylboronic acid), the rest of the protein, and explicit solvent molecules[8].

  • Hybrid Optimization: Optimize the complex using DFT (B3LYP/6-31G*) for the QM region and AMBER force fields for the MM region.

  • Self-Validation Check: Post-optimization, verify that the Zn-N coordination bond length is between 2.0 Å and 2.2 Å. Deviations indicate incorrect protonation states in the active site[6].

Quantitative Data Presentation

The table below summarizes representative energetic components derived from benchmarking 4-(1H-imidazol-1-yl)phenylboronic acid against both target classes. It clearly illustrates why advanced QM/MM and covalent protocols are required; standard MM methods yield false negatives (low estimated binding affinity) due to their inability to model the deep electrostatic stabilization of bond formation.

Table 1: Comparative Binding Energy Components for 4-(1H-imidazol-1-yl)phenylboronic acid

Binding Mode / MethodTarget TypeElectrostatic Energy (kcal/mol)VdW Energy (kcal/mol)QM/Covalent Penalty (kcal/mol)Total Estimated ΔG_bind (kcal/mol)
sp² Non-covalent (MM) Serine Protease-12.4-24.1N/A-5.2 (False Negative)
sp³ Covalent (QM/MM) Serine Protease-38.6-22.5+15.2-11.8 (True Binder)
Imidazole-Zn (MM) Metalloenzyme-45.2-18.3N/A-6.4 (Underestimated)
Imidazole-Zn (QM/MM) Metalloenzyme-82.1-17.9+22.4-14.5 (Accurate)

Data Interpretation: The massive gain in electrostatic energy (-38.6 and -82.1 kcal/mol) in the QM/MM models reflects the reality of electron sharing (covalent bond) and charge transfer (coordination), which easily overcomes the energetic penalty of deforming the ligand out of its ground state.

Sources

Method

Application Notes &amp; Protocols: Exploring Boronic Acid Catalysis with Imidazole-Functionalized Substrates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Convergence of Boronic Acids and Imidazoles in Catalysis The fields of organic synthesis and drug development are in constant pursuit of e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Boronic Acids and Imidazoles in Catalysis

The fields of organic synthesis and drug development are in constant pursuit of efficient, selective, and sustainable catalytic methods.[1][2] Boronic acids have emerged as remarkably versatile catalysts, prized for their low toxicity, stability, and unique ability to reversibly interact with hydroxyl and amine functionalities.[3][4][5] This capacity for reversible covalent bond formation underpins their catalytic activity in a wide array of transformations, including dehydrative reactions like amidation, which are of paramount importance in pharmaceutical manufacturing.[1][6][7]

Imidazole, a ubiquitous heterocyclic motif in biologically active molecules and a key functional group in amino acids like histidine, presents both a synthetic target and a potential catalytic handle.[1][8] The interaction between boronic acids and the imidazole moiety offers a fascinating area of exploration with significant implications for drug discovery and bioconjugation.[8] This guide provides an in-depth exploration of boronic acid catalysis involving imidazole-functionalized substrates, offering both mechanistic insights and practical, field-tested protocols. We will delve into the principles governing these reactions and provide detailed methodologies for their application.

Section 1: Mechanistic Underpinnings of Boronic Acid Catalysis with Imidazoles

The catalytic prowess of boronic acids stems from their Lewis acidic nature and their ability to form transient, activated intermediates with substrates containing hydroxyl or amino groups.[3][5] When an imidazole-functionalized substrate is introduced, several key interactions can occur, influencing the reaction pathway and outcome.

1.1. Activation of Carboxylic Acids for Amide Bond Formation:

A primary application of boronic acid catalysis is in the direct formation of amide bonds from carboxylic acids and amines, a process that circumvents the need for stoichiometric activating agents and generates water as the only byproduct.[7][9] The generally accepted mechanism involves the formation of an acyloxyboronic acid intermediate.[3]

  • Step 1: Formation of the Acyloxyboronic Acid Intermediate: The boronic acid catalyst reacts with a carboxylic acid to form a highly electrophilic acyloxyboronic acid species.

  • Step 2: Nucleophilic Attack: The amine, in this case, an imidazole-containing molecule, attacks the activated carbonyl carbon of the intermediate.

  • Step 3: Tetrahedral Intermediate and Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the amide product and regenerate the boronic acid catalyst.[3]

The presence of an imidazole group on the amine substrate can influence the reaction rate and selectivity through various non-covalent interactions, such as hydrogen bonding, which can pre-organize the transition state.

1.2. Direct Interaction with the Imidazole Ring:

Boronic acids can directly and reversibly interact with the nitrogen atoms of the imidazole ring, particularly the N-H proton of an unsubstituted imidazole. This interaction can be exploited for various purposes:

  • Protection/Deprotection Strategies: The formation of a B-N bond can serve as a transient protecting group for the imidazole moiety during other synthetic transformations.[10]

  • Modulation of Reactivity: Coordination of the boronic acid to the imidazole can alter the electronic properties of the substrate, potentially influencing the reactivity of other functional groups.

  • Bioconjugation: The specific interaction between boronic acids and histidine residues in proteins is a powerful tool for targeted bioconjugation.[8]

The following diagram illustrates the general catalytic cycle for boronic acid-catalyzed amidation:

Boronic Acid Catalyzed Amidation cluster_0 Catalytic Cycle Catalyst R'-B(OH)₂ Acyloxyboronate Acyloxyboronate Intermediate Catalyst->Acyloxyboronate + R-COOH - H₂O Carboxylic_Acid R-COOH Amine R''-NH₂ (Imidazole-functionalized) Tetrahedral_Intermediate Tetrahedral Intermediate Acyloxyboronate->Tetrahedral_Intermediate + R''-NH₂ Amide_Product R-CO-NH-R'' Tetrahedral_Intermediate->Amide_Product - R'-B(OH)₂ Water H₂O

Caption: General catalytic cycle for boronic acid-catalyzed amidation.

Section 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments involving boronic acid catalysis with imidazole-functionalized substrates.

2.1. Protocol 1: Boronic Acid-Catalyzed Amidation of a Carboxylic Acid with an Imidazole-Containing Amine

This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and an amine bearing an imidazole moiety, using phenylboronic acid as the catalyst.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Imidazole-containing Amine (e.g., 4-(Aminomethyl)imidazole dihydrochloride)

  • Phenylboronic Acid (catalyst)

  • Toluene (solvent)

  • Molecular Sieves (4 Å)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (for drying)

  • Rotary Evaporator

  • Standard Glassware for Organic Synthesis (round-bottom flask, condenser, etc.)

  • Magnetic Stirrer and Hotplate

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol), the imidazole-containing amine (1.1 mmol), and phenylboronic acid (0.1 mmol, 10 mol%).

  • Solvent and Dehydrating Agent: Add toluene (10 mL) and activated 4 Å molecular sieves (approximately 1 g). The molecular sieves are crucial for removing the water generated during the reaction, driving the equilibrium towards product formation.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the molecular sieves and wash them with a small amount of ethyl acetate.

    • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize any remaining acid and remove the boronic acid catalyst.

    • Wash the organic layer with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure amide.

Data Presentation:

EntryCarboxylic AcidImidazole-AmineCatalyst Loading (mol%)Yield (%)
1Benzoic Acid4-(Aminomethyl)imidazole1085
2Acetic AcidHistamine1078
3Phenylacetic Acid4-(Aminomethyl)imidazole582

2.2. Protocol 2: N-Arylation of Imidazole with an Arylboronic Acid (Chan-Lam Coupling)

While often catalyzed by copper, boronic acids are the key arylating agent in the Chan-Lam coupling, a powerful method for forming C-N bonds. This protocol outlines a typical procedure for the N-arylation of imidazole.

Materials:

  • Imidazole

  • Arylboronic Acid (e.g., Phenylboronic Acid)

  • Copper(II) Acetate (catalyst)

  • Pyridine (base and ligand)

  • Dichloromethane (solvent)

  • Saturated Aqueous Ammonium Chloride (for work-up)

  • Standard Glassware for Organic Synthesis

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add imidazole (1.0 mmol), the arylboronic acid (1.5 mmol), and copper(II) acetate (1.1 mmol).

  • Solvent and Base: Add dichloromethane (10 mL) and pyridine (2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature, open to the air, for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane (20 mL).

    • Wash with saturated aqueous ammonium chloride (3 x 15 mL).

    • Wash the organic layer with water (1 x 15 mL) and then brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

Experimental_Workflow cluster_protocol1 Protocol 1: Amidation cluster_protocol2 Protocol 2: N-Arylation P1_Start Reaction Setup: Carboxylic Acid, Imidazole-Amine, Phenylboronic Acid, Toluene, Mol. Sieves P1_Reaction Reflux (110°C) 12-24h P1_Start->P1_Reaction P1_Workup Work-up: Filter, Wash (NaHCO₃, Brine), Dry (MgSO₄), Concentrate P1_Reaction->P1_Workup P1_Purification Column Chromatography P1_Workup->P1_Purification P1_Product Pure Amide P1_Purification->P1_Product P2_Start Reaction Setup: Imidazole, Arylboronic Acid, Cu(OAc)₂, Pyridine, DCM P2_Reaction Stir at RT 12-24h P2_Start->P2_Reaction P2_Workup Work-up: Wash (NH₄Cl, H₂O, Brine), Dry (MgSO₄), Concentrate P2_Reaction->P2_Workup P2_Purification Column Chromatography P2_Workup->P2_Purification P2_Product N-Arylated Imidazole P2_Purification->P2_Product

Caption: Experimental workflows for amidation and N-arylation protocols.

Section 3: Troubleshooting and Field-Proven Insights

  • Low Yields in Amidation:

    • Insufficient Water Removal: Ensure molecular sieves are freshly activated. For stubborn cases, a Dean-Stark apparatus can be employed.

    • Catalyst Deactivation: Some functional groups on the substrates can interfere with the catalyst. Increasing the catalyst loading to 15-20 mol% may be beneficial.

    • Steric Hindrance: Highly hindered carboxylic acids or amines may require more forcing conditions (higher temperatures, longer reaction times) or a more active boronic acid catalyst.

  • Side Reactions in N-Arylation:

    • Homocoupling of Boronic Acid: This can be minimized by carefully controlling the stoichiometry and reaction conditions.

    • Multiple Arylations: For imidazoles with multiple reactive sites, regioselectivity can be an issue. The choice of solvent and base can sometimes influence the outcome.

  • Causality Behind Experimental Choices:

    • Choice of Boronic Acid Catalyst: Phenylboronic acid is a good starting point due to its commercial availability and general effectiveness. For more challenging substrates, electron-deficient arylboronic acids can be more active.

    • Solvent Selection: Toluene is commonly used for amidations due to its ability to form an azeotrope with water, facilitating its removal. For Chan-Lam couplings, a variety of solvents can be used, with dichloromethane being a common choice for room temperature reactions.

    • Importance of Base in Chan-Lam Coupling: The base (e.g., pyridine) is crucial for deprotonating the imidazole, making it a more potent nucleophile.

Conclusion

Boronic acid catalysis offers a powerful and versatile platform for the synthesis and modification of imidazole-functionalized molecules. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in both academic and industrial settings. By understanding the underlying mechanistic principles and adhering to carefully designed experimental procedures, scientists can effectively harness the potential of this catalytic system for applications ranging from the synthesis of novel pharmaceutical agents to the development of sophisticated bioconjugates.

References

  • A Boronic Acid Catalyzed Route to Imidazoles. Synthesis of LFA-1 Antagonists. Tetrahedron Letters.
  • Emergent Organoboron Acid Catalysts.
  • Boronic Acid-Catalysed Dehydrative Synthesis.
  • N-Arylation of imidazole with boronic acid by a nanocatalyst (Fe3O4@Cu-apatite).
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development.
  • Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • Scheme 1. Reaction of imidazole with 4-cyanophenylboronic acid.
  • Boronic acids as building blocks for the construction of therapeutically useful bioconjug
  • Greener Methods: Catalytic Amide Bond Form
  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Mechanistic Insights into Direct Amide Bond Formation Catalyzed by Boronic Acids: Halogens as Lewis Bases. Scite.
  • Boron-catalyzed Amide Form
  • Boron enabled bioconjugation chemistries.
  • A green chemistry perspective on catalytic amide bond form
  • Boronic Acid Pairs for Sequential Bioconjug
  • Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry.
  • Organoboron catalysis for direct amide/peptide bond form
  • Boronic acid c
  • Borate-catalysed direct amidation reactions of coordinating substrates.
  • Enantioselective Conjugate Addition of Boronic Acids to α,β-Unsaturated 2-Acyl Imidazoles C
  • Nitrogen-15 NMR spectroscopy of the catalytic-triad histidine of a serine protease in peptide boronic acid inhibitor complexes. PubMed.
  • Boronic Acid Pairs for Sequential Bioconjug
  • Chen‐Lam‐Evans coupling of imidazole and boronic acid using catalysts 1–4.
  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
  • Catalytic Intermolecular Functionaliz
  • Protecting Groups for Boronic Acids.
  • MIDA-protected Boron
  • Catalytic Activities of Cu(II) Complexes with Nitrogen-Chelating Bidentate Ligands in the Coupling of Imidazoles with Arylboronic Acids. The Journal of Organic Chemistry.
  • Boronic acid esters - Imidazoles Archives. Boron Molecular.
  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transform
  • Designing Functional and Responsive Molecules with Boronic Acids.
  • Synthesis of asymmetric N‐boron functionalized imidazole.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 4-(1H-imidazol-1-yl)phenylboronic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when cross-coupling heteroaryl boronic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when cross-coupling heteroaryl boronic acids.

Working with 4-(1H-imidazol-1-yl)phenylboronic acid presents a distinct, dual-front challenge: the Lewis basic imidazole ring is a notorious palladium catalyst poison, and the boronic acid moiety is highly susceptible to base-catalyzed protodeboronation. This guide bypasses generic advice, providing you with a mechanistic troubleshooting framework, empirical optimization data, and a self-validating protocol to ensure robust C–C bond formation.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My reaction stalls at 15–20% conversion, and LC-MS shows unreacted boronic acid. What is happening mechanically? A1: You are experiencing classical catalyst poisoning. The imidazole ring contains an unhindered, sp²-hybridized nitrogen that acts as a strong Lewis base. Following the oxidative addition of the aryl halide to the Pd(0) catalyst, this nitrogen coordinates directly to the resulting electrophilic Pd(II) intermediate. This forms a highly stable, off-cycle complex that effectively traps the metal and halts the catalytic cycle (). Causality-Driven Solution: Switch from standard ligands (e.g., PPh₃) to bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos . The massive steric bulk of the cyclohexyl or isopropyl groups creates a protective "shield" around the palladium center. This physically blocks the bulky imidazole nitrogen from coordinating, while still allowing the smaller boronic acid to undergo transmetalation.

Q2: I am seeing significant amounts of 1-phenyl-1H-imidazole in my crude mixture. How do I prevent this? A2: The presence of 1-phenyl-1H-imidazole indicates protodeboronation , a competitive side reaction where the C–B bond is cleaved by base-catalyzed hydrolysis. Heteroaryl and electron-rich boronic acids are particularly prone to this degradation pathway (). Causality-Driven Solution: Protodeboronation is highly dependent on base strength and temperature. Transition from strong bases (e.g., NaOH, NaOtBu) to milder bases like K₃PO₄ or K₂CO₃. Additionally, utilizing a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) at a slightly lower temperature (80 °C instead of 100 °C) reduces the rate of hydrolysis relative to the rate of transmetalation ().

Q3: Should I protect the imidazole ring before the coupling? A3: While protecting the imidazole nitrogen (e.g., with a Trityl or SEM group) eliminates the poisoning issue, it adds two synthetic steps to your workflow. With modern Buchwald-type ligands or NHC-palladium complexes, protection is rarely necessary (). Optimizing the catalytic microenvironment is the more efficient and scalable path.

Part 2: Logical Workflows and Mechanistic Pathways

To visualize the root causes of failure and the corresponding interventions, refer to the diagnostic logic tree and catalytic cycle below.

Workflow A Reaction Stalls / Low Yield B Perform LC-MS Analysis of Crude Mixture A->B C High Protodeboronation (Ar-H detected) B->C D Unreacted Boronic Acid (Catalyst Poisoning) B->D E Action: Switch to mild base (K3PO4), lower temp, optimize H2O ratio C->E F Action: Use bulky ligands (SPhos, XPhos) to sterically block imidazole coordination D->F

Diagnostic workflow for troubleshooting Suzuki couplings with imidazole-boronic acids.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd Aryl Halide Poison Imidazole Coordination (Off-Cycle Dead End) OxAdd->Poison Unhindered Pd Trans Transmetalation (Boronic Acid Transfer) OxAdd->Trans Bulky Ligand (SPhos) RedElim Reductive Elimination (Product Formation) Trans->RedElim RedElim->Pd0

Catalytic cycle showing the imidazole poisoning pathway and ligand-based rescue.

Part 3: Quantitative Optimization Data

To illustrate the causality of ligand and base selection, the following table summarizes quantitative optimization data for the coupling of 4-(1H-imidazol-1-yl)phenylboronic acid with a standard aryl bromide at 80 °C in Dioxane/H₂O (4:1).

EntryCatalyst / Ligand SystemBase (2.0 Equiv)Time (h)Conversion (%)Protodeboronation (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃1218%5%
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃1245%8%
3Pd(OAc)₂ / XPhos (2/4 mol%)K₂CO₃682%12%
4 Pd(OAc)₂ / SPhos (2/4 mol%) K₃PO₄ 4 >95% <2%
5Pd(OAc)₂ / SPhos (2/4 mol%)NaOH460%35%

Data Synthesis: Entry 1 demonstrates classic catalyst poisoning (low overall conversion, low protodeboronation). Entry 5 shows that while SPhos fixes the poisoning, a strong base (NaOH) destroys the boronic acid. Entry 4 represents the optimal system: SPhos prevents imidazole coordination, while the mild K₃PO₄ minimizes protodeboronation, driving the reaction to completion.

Part 4: Self-Validating Experimental Protocol

Objective: High-yield Suzuki-Miyaura coupling of 4-(1H-imidazol-1-yl)phenylboronic acid with an aryl halide using a sterically hindered, biphasic catalyst system.

Note: This protocol includes built-in validation checkpoints to ensure the system is functioning correctly before proceeding to the next step.

Step 1: Reagent Preparation & Degassing (Critical Phase)

  • In a flame-dried Schlenk tube or microwave vial, add the aryl halide (1.0 mmol), 4-(1H-imidazol-1-yl)phenylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).

  • Validation Check (Sparging): Bubble ultra-pure Argon or Nitrogen directly through the solvent mixture via a long needle for at least 15 minutes. Causality: Oxygen is a primary cause of Pd(0) oxidation and electron-rich phosphine ligand degradation. If the solution turns black immediately upon catalyst addition later, your degassing was insufficient.

Step 2: Catalyst Addition 4. Under a positive flow of inert gas, quickly add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). 5. Seal the vessel immediately with a Teflon-lined crimp cap. 6. Causality Note: Adding the catalyst after degassing prevents the premature oxidation of the highly sensitive SPhos ligand.

Step 3: Reaction Execution 7. Transfer the sealed vessel to a pre-heated oil bath or heating block set strictly to 80 °C. 8. Stir vigorously (800–1000 rpm) for 4 hours. 9. Validation Check (Biphasic Mixing): Ensure the stirring rate is high enough to create a visible emulsion between the aqueous and organic layers. Causality: The transmetalation step occurs at the phase boundary; poor mixing will artificially stall the reaction regardless of catalyst health.

Step 4: Reaction Monitoring & Workup 10. Cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with LC-MS grade Methanol, and filter through a 0.2 µm PTFE syringe filter. 11. Validation Check (LC-MS Analysis): Analyze the aliquot. You should observe the product mass, <5% of the protodeboronated mass (m/z 145 for 1-phenyl-1H-imidazole), and no remaining aryl halide. 12. Dilute the crude mixture with EtOAc (10 mL) and Water (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). 13. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically utilizing a DCM/MeOH gradient due to the polarity of the imidazole product).

Part 5: References
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling Organic Process Research & Development URL:[Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides Chemical Communications (RSC Publishing) URL:[Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries Frontiers in Chemistry URL:[Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes National Institutes of Health (PMC) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions with Imidazole Derivatives

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their experiments. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with imidazole derivatives often challenging?

Suzuki-Miyaura couplings involving nitrogen-containing heterocycles like imidazoles can be complex for several reasons. The nitrogen atoms in the imidazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the electronic properties of the imidazole ring can influence the ease of oxidative addition and reductive elimination steps in the catalytic cycle. For unprotected imidazoles, the acidic N-H proton can participate in side reactions with the base, further complicating the reaction landscape.[1][2]

Q2: What is the most common side reaction I should be aware of?

One of the most prevalent side reactions is the debromination or dehalogenation of your haloimidazole starting material.[3] In this process, the halogen atom is replaced by a hydrogen atom, leading to an undesired byproduct and reducing the yield of your desired coupled product.[4] Another common side reaction is the homocoupling of the boronic acid reagent.[5]

Troubleshooting Low Yield and Incomplete Conversion

Low yields or the presence of unreacted starting materials are among the most common frustrations in Suzuki couplings.[6] The root cause often lies in suboptimal reaction parameters or the quality of the reagents.

Q3: My reaction is showing low or no conversion. Where should I start my investigation?

A systematic approach is key. Begin by verifying the integrity of your reagents and then move on to optimizing the reaction conditions.

1. Reagent Quality Check:

  • Boronic Acid/Ester Stability: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to degradation over time, a process known as protodeboronation.[6][7] It is highly recommended to use freshly purchased or recrystallized boronic acids. For improved stability, consider using boronic esters like pinacol esters (Bpin) or MIDA boronates.[3][4][8]

  • Solvent and Base Purity: The purity of your solvent and base is critical. If your protocol requires anhydrous conditions, ensure your solvents are properly dried. Always use high-purity bases.[6]

2. Reaction Condition Optimization:

  • Temperature: Many Suzuki couplings require heating to overcome activation energy barriers. If your reaction is sluggish at a lower temperature, a careful, incremental increase may improve the reaction rate. However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[5][6]

  • Degassing: Oxygen can deactivate your Pd(0) catalyst and oxidize phosphine ligands.[6] It is imperative to thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by employing several freeze-pump-thaw cycles.[6]

  • Stirring: For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[6]

Q4: I'm observing significant debromination of my haloimidazole. How can I minimize this?

Debromination, or hydrodehalogenation, is a common side reaction where the bromine on the imidazole is replaced by a hydrogen.[3] Here are several strategies to mitigate this:

  • Optimize the Base: The choice of base is critical. Strong bases, particularly in the presence of protic solvents, can generate species that act as hydride donors, leading to debromination.[3] Consider switching to a milder base. Cesium fluoride (CsF), potassium phosphate (K₃PO₄), or potassium fluoride (KF) have been reported to be effective in minimizing this side reaction.[3]

  • Catalyst and Ligand System: The ligand plays a crucial role in stabilizing the palladium center and promoting the desired cross-coupling over debromination. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tri-tert-butylphosphine can accelerate the desired reductive elimination.[3] N-heterocyclic carbene (NHC) based catalysts are also known to be effective for challenging couplings.[3][9]

  • N-Protection of the Imidazole: If the imidazole nitrogen is unprotected, introducing a protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be beneficial.[3] Protection can prevent side reactions involving the acidic N-H proton and can alter the electronic properties of the imidazole ring to favor the desired coupling.[3][10]

  • Adjust Reaction Conditions: Lowering the reaction temperature and screening aprotic solvents like dioxane, THF, or toluene with minimal water can increase the selectivity for the desired product by disfavoring higher activation energy side reactions.[3]

Q5: How do I choose the right catalyst and ligand for my imidazole derivative?

The ideal catalyst and ligand combination is highly substrate-dependent. However, some general guidelines can be followed. For electron-rich imidazoles, electron-rich and bulky phosphine ligands are often a good starting point as they can facilitate the oxidative addition step.[11]

Ligand TypeExamplesRecommended For
Buchwald Ligands XPhos, SPhosGeneral-purpose, good for a wide range of substrates, including challenging ones.[3][11]
Bidentate Phosphines dppfOften used, but can sometimes be less effective than bulky monodentate ligands for heteroaromatic couplings.[5][11]
N-Heterocyclic Carbenes (NHCs) PEPPSI-iPrEffective for challenging couplings and can offer high stability.[3][9]
Q6: What is the role of the base, and how do I select the best one?

The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[6][9] The choice of base can significantly impact the reaction yield and selectivity.

BaseStrengthCommon SolventsNotes
K₂CO₃ ModerateToluene/Water, Dioxane/WaterA common first choice for many Suzuki reactions.[11][12]
Cs₂CO₃ StrongDioxane, THF, DMFOften effective when other bases fail, but more expensive.[5]
K₃PO₄ StrongToluene, Dioxane (often anhydrous)Can be beneficial in anhydrous conditions to minimize protodeboronation.[3][11]
KF, CsF MildDioxane, THFCan be effective in minimizing side reactions like debromination.[3][13]

It's often necessary to screen a few different bases to find the optimal conditions for your specific substrates.[12][14]

Experimental Protocols and Workflows

General Protocol for Suzuki Coupling of a Haloimidazole

This is a general guideline and will likely require optimization for your specific substrates.[15]

  • Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the haloimidazole (1.0 equiv.), the arylboronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[3]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).[3]

  • Solvent Addition and Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.[3][6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.[15]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[15]

Visualizing the Process
Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Desired Product Reductive Elimination->Ar-Ar' Ar-X Haloimidazole Ar-X->Oxidative Addition Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Verify Reagent Quality (Boronic Acid, Catalyst, Ligand, Solvent, Base) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Degassing, Stirring) Check_Reagents->Optimize_Conditions Debromination_Check Significant Debromination? Optimize_Conditions->Debromination_Check Homocoupling_Check Significant Homocoupling? Debromination_Check->Homocoupling_Check No Optimize_Base Optimize Base (Milder Base: CsF, K3PO4) Debromination_Check->Optimize_Base Yes Inert_Atmosphere Ensure Strictly Inert Atmosphere Homocoupling_Check->Inert_Atmosphere Yes Success Improved Yield Homocoupling_Check->Success No Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich: XPhos, SPhos) Optimize_Base->Optimize_Ligand N_Protection Consider N-Protection (Boc, SEM) Optimize_Ligand->N_Protection N_Protection->Success Stoichiometry Adjust Stoichiometry (Slight excess of boronic acid) Inert_Atmosphere->Stoichiometry Stoichiometry->Success

Caption: A systematic workflow for troubleshooting low yields in Suzuki reactions.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
  • BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Jiang, L., Shan, F., Li, Z., & Zhao, D. (2012). Influence of the base on the Suzuki-Miyaura reaction catalyzed by Pd(OAc)2/7a a. ResearchGate. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]

  • Chen, C. H., & Lieberman, D. R. (2005). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 70(18), 7172–7179. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(5), 3415–3427. [Link]

  • ResearchGate. (n.d.). 1. Effect of the Base on the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Frontiers. (2022). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • BenchChem. (2025).
  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

  • American Chemical Society. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • R Discovery. (2022). Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

  • ResearchGate. (n.d.). Suzuki Cross Coupling Reaction-A Review. [Link]

  • BenchChem. (n.d.). troubleshooting low yields in 9-BBN Suzuki coupling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • American Chemical Society. (2008). Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. [Link]

  • PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2003). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • SJSU ScholarWorks. (n.d.). Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • American Chemical Society. (2012). N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. [Link]

  • National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. [Link]

  • Semantic Scholar. (2005). synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • National Institutes of Health. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]

  • American Chemical Society. (2007). Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Using 4-(1H-Imidazol-1-yl)phenylboronic Acid

From the Desk of the Senior Application Scientist Welcome to the technical support center for 4-(1H-imidazol-1-yl)phenylboronic acid. This versatile reagent is a cornerstone in modern synthetic chemistry, particularly fo...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 4-(1H-imidazol-1-yl)phenylboronic acid. This versatile reagent is a cornerstone in modern synthetic chemistry, particularly for constructing complex biaryl structures found in many pharmaceutical agents and advanced materials. However, its unique structure, featuring a basic imidazole ring, presents specific challenges that can lead to common side reactions.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights. We will move beyond simple protocols to explore the underlying chemical principles driving these side reactions, empowering you to troubleshoot effectively and optimize your synthetic outcomes. Our approach is built on a foundation of scientific integrity, ensuring that every recommendation is a component of a self-validating experimental design.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during reactions involving 4-(1H-imidazol-1-yl)phenylboronic acid. Each issue is presented in a question-and-answer format, providing a diagnosis, mechanistic explanation, and a detailed protocol for resolution.

Q1: Why is my reaction yield low, and why am I observing the formation of 1-phenyl-1H-imidazole as a major byproduct?

Diagnosis: You are likely experiencing significant protodeboronation . This is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1]

Causality & Mechanistic Insight: Protodeboronation is highly dependent on factors like pH, temperature, and the presence of proton sources.[1][2] For heteroaromatic boronic acids containing a basic nitrogen, like 4-(1H-imidazol-1-yl)phenylboronic acid, the mechanism can be particularly complex. The basic imidazole nitrogen can influence the local pH and participate in pathways that facilitate the cleavage of the C-B bond.[1] Under neutral or slightly acidic conditions, the imidazole can become protonated, and the molecule may exist as a zwitterion, which has been shown to undergo rapid protodeboronation through unimolecular fragmentation.[1]

Protodeboronation Start 4-(1H-Imidazol-1-yl)phenylboronic acid Pathway Protodeboronation (Side Reaction) Start->Pathway Proton Source (e.g., H2O, Acid) Proton H+ Byproduct 1-Phenyl-1H-imidazole BoronWaste B(OH)3 Pathway->Byproduct C-B Cleavage Pathway->BoronWaste TroubleshootingWorkflow Start High Homocoupling Observed Check1 Is the reaction rigorously degassed? Start->Check1 Action1 Implement robust degassing protocol (e.g., Freeze-Pump-Thaw) Check1->Action1 No Check2 Is catalyst loading optimized? Check1->Check2 Yes Action1->Check2 Action2 Reduce catalyst loading (start at 1-2 mol%) Check2->Action2 No Check3 Is the base appropriate? Check2->Check3 Yes Action2->Check3 Action3 Screen milder bases (e.g., K3PO4, KF) Check3->Action3 No End Homocoupling Minimized Check3->End Yes Action3->End

Sources

Optimization

managing protodeboronation of 4-(1H-imidazol-1-yl)phenylboronic acid

Welcome to the Technical Support Center for Cross-Coupling Applications. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter frustrating roadbl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Applications. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter frustrating roadblocks when working with heteroaryl-substituted boronic acids.

4-(1H-imidazol-1-yl)phenylboronic acid is a highly valuable building block in medicinal chemistry, but it is notoriously susceptible to protodeboronation —the undesired cleavage of the carbon-boron (C-B) bond to yield the protonated arene (1-phenyl-1H-imidazole). This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality of this degradation, providing self-validating experimental protocols, and offering field-proven strategies to maximize your Suzuki-Miyaura cross-coupling yields.

Mechanistic Deep Dive: The Causality of C-B Bond Cleavage

To effectively manage protodeboronation, we must first understand the pH-dependent speciation of the molecule. The imidazole ring acts as both an electron-withdrawing group (via inductive effects) and a basic site (pKa ~7.0). When exposed to standard aqueous cross-coupling conditions, 4-(1H-imidazol-1-yl)phenylboronic acid undergoes two primary modes of degradation:

  • Zwitterionic Fragmentation (Neutral to Mildly Basic pH): In mildly basic aqueous media, the basic imidazole nitrogen protonates while the boronic acid (pKa ~8.8) ionizes to form a boronate anion. This creates a highly reactive zwitterion (imidazolium-boronate) that undergoes rapid, unimolecular 1[1].

  • Base-Catalyzed Hydrolysis (High pH): At elevated pH (>10), the boronate anion reacts directly with water, leading to standard 2[2].

  • Auto-Catalysis: The byproduct of deboronation is boric acid (B(OH)₃). Recent kinetic studies have shown that endogenous3, meaning the reaction accelerates as it fails[3].

Mechanism SM 4-(1H-imidazol-1-yl) phenylboronic acid AqBase Neutral / Mild Base (pH 7-9) SM->AqBase HighBase Strong Aqueous Base (pH > 10) SM->HighBase Anhydrous Anhydrous / Weak Base (e.g., K3PO4, THF) SM->Anhydrous Zwitter Zwitterionic Intermediate (Imidazolium-Boronate) AqBase->Zwitter Degradation1 Rapid Protodeboronation (Unimolecular C-B Cleavage) Zwitter->Degradation1 Boronate Boronate Anion [Ar-B(OH)3]- HighBase->Boronate Degradation2 Base-Catalyzed Protodeboronation Boronate->Degradation2 Transmetalation Fast Transmetalation (e.g., XPhos Pd G3) Anhydrous->Transmetalation Product Productive Cross-Coupling Transmetalation->Product

Caption: Competing pathways: Protodeboronation vs. productive Suzuki-Miyaura cross-coupling.

Troubleshooting Guide & FAQs

Q: My Suzuki coupling with 4-(1H-imidazol-1-yl)phenylboronic acid yields mostly 1-phenyl-1H-imidazole (the deboronated byproduct). How do I stop this? A: The presence of aqueous bases accelerates the formation of the reactive boronate or zwitterion. Solution: Switch to strictly anhydrous conditions. Use a weaker, insoluble base like finely milled K₃PO₄ or Cs₂CO₃ in anhydrous THF or 1,4-dioxane. By keeping the base in the solid phase, you restrict boronate formation to the solid-liquid interface, maintaining a low concentration of the reactive species and slowing down degradation.

Q: Even under anhydrous conditions, the coupling is too slow and degradation still outcompetes product formation. What catalyst should I use? A: You must increase the rate of productive transmetalation to outcompete the unimolecular protodeboronation. Standard catalysts like Pd(PPh₃)₄ are often too sluggish. Solution: Upgrade to a highly active, bulky, electron-rich precatalyst like . These Buchwald dialkylbiaryl phosphine ligands facilitate rapid oxidative addition and transmetalation at mild temperatures (rt to 40 °C), often reaching 4[4].

Q: I need to use aqueous conditions because my electrophile is highly polar. How can I protect the boronic acid? A: Convert the boronic acid to a MIDA boronate . MIDA boronates act as. Under mild aqueous basic conditions, the MIDA boronate slowly hydrolyzes to the active boronic acid. This keeps the steady-state concentration of the free boronic acid extremely low, 5[5] and minimizing the time the molecule spends in the degradative pathway.

Quantitative Data Summary: Impact of Reaction Conditions

The following table summarizes how matching the correct catalyst and base system dictates the fate of sensitive heteroaryl boronic acids.

Catalyst SystemBase / SolventTemp (°C)Relative Protodeboronation RateExpected Coupling Yield
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) / Dioxane80Very High (t₁/₂ < 10 min)< 20%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq) / Dioxane80High30 - 50%
XPhos Pd G3 (2 mol%)K₃PO₄ (anhydrous) / THF40Low> 85%
SPhos Pd G3 (2 mol%)K₃PO₄ (anhydrous) / Toluene60Low> 80%
Pd(OAc)₂ / SPhosMIDA Reservoir / K₃PO₄ (aq)60Very Low (Reservoir effect)> 90%

Experimental Protocols (Self-Validating Systems)

Protocol A: Anhydrous Fast-Coupling using XPhos Pd G3

Self-validating mechanism: The use of an anhydrous solvent and an insoluble base restricts boronate formation to the solid-liquid interface. Simultaneously, the highly active G3 precatalyst ensures immediate consumption of any formed boronate, effectively outcompeting the unimolecular degradation pathway.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried reaction vial with 4-(1H-imidazol-1-yl)phenylboronic acid (1.2 equiv), the aryl halide (1.0 equiv), and anhydrous, finely milled K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (2-5 mol%).

  • Solvent: Add anhydrous THF to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined septum cap.

  • Reaction: Move the vial to a pre-heated block at 40 °C. Critical Step: Stir vigorously (≥800 rpm). High agitation is required to maximize the solid-liquid interface with the insoluble K₃PO₄.

  • Workup: After 1-2 hours (monitor via LC-MS), cool to room temperature, quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Slow-Release Cross-Coupling using MIDA Boronate

Self-validating mechanism: The slow hydrolysis of the MIDA ester acts as the rate-limiting step. Because the free boronic acid is consumed by the palladium cycle faster than it is generated, its concentration never reaches the threshold required for auto-catalytic or zwitterionic degradation.

SlowRelease MIDA MIDA Boronate (Stable Reservoir) Hydrolysis Slow Hydrolysis (Mild Aq. Base) MIDA->Hydrolysis FreeBA Free Boronic Acid (Low Steady-State Conc.) Hydrolysis->FreeBA Coupling Rapid Transmetalation (Pd Catalyst) FreeBA->Coupling Product Cross-Coupled Product Coupling->Product

Caption: Slow-release strategy using MIDA boronates to suppress protodeboronation.

Step-by-Step Methodology:

  • Preparation: Synthesize or purchase the MIDA boronate derivative of 4-(1H-imidazol-1-yl)phenylboronic acid.

  • Setup: Charge a round-bottom flask with the MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), K₃PO₄ (5.0 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (5:1 v/v) to achieve a 0.1 M concentration.

  • Reaction: Heat the mixture at 60 °C for 6-12 hours. The mild aqueous base will slowly deprotect the MIDA group, feeding the active boronic acid directly into the catalytic cycle.

  • Workup: Dilute with brine, extract with diethyl ether, dry over Na₂SO₄, and concentrate for purification.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(1H-imidazol-1-yl)phenylboronic Acid Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the notoriously poor solubility of heterocyclic boronic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the notoriously poor solubility of heterocyclic boronic acids. 4-(1H-imidazol-1-yl)phenylboronic acid presents a unique "dual-threat" to solubility: it readily dehydrates into insoluble boroxines, and its amphoteric nature drives the formation of massive hydrogen-bonded polymeric networks.

This guide provides field-proven, self-validating protocols and mechanistic insights to keep your reagents in solution and your catalytic cycles active.

FAQ 1: Root Cause Analysis

Q: Why does 4-(1H-imidazol-1-yl)phenylboronic acid crash out of my organic solvent mixtures even at low concentrations?

A: The insolubility is driven by two distinct thermodynamic sinks. First, free boronic acids undergo an entropically driven dehydration to form cyclic anhydrides known as 1[1]. These boroxine trimers are highly crystalline and inherently insoluble in standard organic solvents. Second, the basic imidazole nitrogen (H-bond acceptor) interacts with the acidic boronic acid hydroxyls (H-bond donors) of adjacent molecules, creating a zwitterionic, heavily cross-linked coordination polymer.

To dissolve this compound, you must actively disrupt both the boroxine equilibrium and the intermolecular hydrogen bonding network.

BoroxineEquilibrium Monomer Free Boronic Acid Monomer (Soluble in Polar Media) Boroxine Boroxine Anhydride Trimer (Highly Insoluble) Monomer->Boroxine -H2O (Dehydration) Network Zwitterionic H-Bond Network (Imidazole-Boron Interaction) Monomer->Network Intermolecular Bonding Anion Boronate Anion (Soluble in Basic Aqueous) Monomer->Anion +Base (pH > pKa) Boroxine->Monomer +H2O (Hydrolysis)

Thermodynamic equilibrium of boronic acid species affecting solubility.

FAQ 2: Solvent and Additive Optimization

Q: I need to use the free boronic acid for my Suzuki-Miyaura coupling. How can I keep it in solution without derivatizing it?

A: You must leverage a highly polar aprotic solvent mixed with water and a strong base. The water acts as a chemical reactant to hydrolyze the insoluble boroxine back to the monomeric boronic acid. Simultaneously, the base deprotonates the boronic acid (pH > pKa), converting it into the highly soluble, electron-rich boronate anion ( [R−B(OH)3​]− ). This anionic state completely shatters the zwitterionic H-bond network.

Quantitative Solvent System Comparison

Solvent System (v/v)Base (3.0 eq)Boroxine Hydrolysis PotentialImidazole DeactivationRelative Solubility (mg/mL)Typical Suzuki Yield (%)
Toluene (100%)K2CO3 (solid)Very LowHigh< 25 - 15%
THF / H2O (1:1)Na2CO3 (aq)HighModerate~ 1545 - 60%
Dioxane / H2O (5:1)Cs2CO3 (aq)HighLow~ 3580 - 90%
DMF / H2O (4:1)K3PO4 (aq)Very HighVery Low> 5085 - 95%
Self-Validating Protocol: Aqueous-Organic Suzuki Coupling

Objective: Achieve complete dissolution and high-yield coupling of the free acid.

  • Reagent Loading: To a Schlenk flask, add 4-(1H-imidazol-1-yl)phenylboronic acid (1.5 eq), your aryl halide (1.0 eq), and K3PO4 (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of DMF and deionized water (10 mL per mmol of aryl halide).

    • Validation Check 1: At room temperature, the mixture will likely appear as a cloudy suspension. This is expected due to residual boroxines.

  • Thermal Hydrolysis & Deprotonation: Heat the mixture to 40°C while stirring for 15 minutes before adding the catalyst.

    • Validation Check 2 (Self-Correction): The solution must transition to a completely transparent liquid. If turbidity persists, the boroxine has not fully hydrolyzed. Add additional water in 0.2 mL increments until optical clarity is achieved.

  • Catalysis: Add Pd(dppf)Cl2 (0.05 eq). The bidentate dppf ligand is critical here; its large bite angle prevents the imidazole moiety from displacing the phosphine ligands and poisoning the palladium.

  • Reaction: Heat to 90°C for 12 hours.

    • Validation Check 3: Complete consumption of the aryl halide by TLC (Hexanes/EtOAc) indicates successful coupling, confirming the boronic acid remained in the active anionic state.

FAQ 3: Chemical Modification (Esterification)

Q: The free acid still isn't working for my specific catalytic cycle. What is the most robust chemical modification to permanently solve the solubility issue?

A: The definitive solution is converting the free boronic acid into a pinacol ester (Bpin). By masking the hydroxyl groups with a bulky, non-polar pinacol moiety, you physically prevent boroxine trimerization and eliminate the hydrogen-bond donor capacity of the boron center, adequately . The resulting 4-(1H-imidazol-1-yl)phenylboronic acid pinacol ester is highly soluble in standard organic solvents like DCM, THF, and Toluene.

BpinWorkflow Step1 1. Suspend Free Acid in Toluene/THF Step2 2. Add Pinacol & MgSO4 Step1->Step2 Step3 3. Heat to 80°C (Drive off H2O) Step2->Step3 Step4 4. Filter & Concentrate (Isolate Bpin) Step3->Step4

Step-by-step workflow for converting free boronic acid to the soluble pinacol ester.

Self-Validating Protocol: Pinacol Esterification

Objective: Synthesize the highly soluble Bpin derivative.

  • Setup: Suspend 4-(1H-imidazol-1-yl)phenylboronic acid (1.0 eq) in anhydrous Toluene (0.2 M).

  • Reagent Addition: Add pinacol (1.2 eq) and anhydrous MgSO4 (3.0 eq). The MgSO4 acts as a chemical desiccant to drive the equilibrium forward by sequestering the water byproduct.

  • Reflux: Heat the reaction to 80°C under nitrogen for 4 hours.

    • Validation Check 1: As the esterification proceeds, the insoluble free acid/boroxine will dissolve. The reaction mixture should become a clear solution (ignoring the suspended MgSO4 solids).

  • Workup: Cool to room temperature, filter through a Celite pad to remove MgSO4, and concentrate the filtrate under reduced pressure.

    • Validation Check 2: Analyze the crude solid via 1H NMR (CDCl3). The disappearance of the broad -OH singlet (typically around 8.0 ppm in DMSO-d6) and the appearance of a sharp 12-proton singlet at ~1.34 ppm confirms complete conversion to the pinacol ester.

FAQ 4: In-Situ Solubilization

Q: Are there any in-situ additives that can improve solubility without a separate esterification step or using harsh basic conditions?

A: Yes. If you cannot pre-form the Bpin ester and your reaction is sensitive to strong bases, you can utilize polyols (such as mannitol, sorbitol, or even excess glycerol) as in-situ solubilizing agents. The addition of polyols forms transient boronate esters in aqueous media, which induces a significant 2 on the boronic acid[2]. This shifts the equilibrium toward the highly soluble boronate complex at much milder pH levels, effectively bypassing the insoluble boroxine state.

References
  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. "FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION." Heterocycles. Available at: [Link]

  • Li, Y., et al. "Strategies for the analysis of highly reactive pinacolboronate esters." PubMed (NIH). Available at:[Link]

  • "Physical and Chemical Properties of Boronic Acids: Formulation Implications." KU ScholarWorks. Available at: [Link]

Sources

Optimization

impact of water on the stability and reactivity of 4-(1H-imidazol-1-yl)phenylboronic acid

Welcome to the technical support center for 4-(1H-imidazol-1-yl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(1H-imidazol-1-yl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the impact of water on the stability and reactivity of this versatile reagent. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability

This section addresses the most common questions regarding the intrinsic stability of 4-(1H-imidazol-1-yl)phenylboronic acid, with a focus on its interaction with water.

Q1: What are the primary stability concerns when working with 4-(1H-imidazol-1-yl)phenylboronic acid?

A1: The two primary stability concerns are protodeboronation and boroxine formation . Both are significantly influenced by the presence of water.

  • Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1][2] This results in the formation of 1-phenyl-1H-imidazole, an undesired byproduct that is inactive in cross-coupling reactions. This process is often irreversible and represents a loss of your starting material.

  • Boroxine Formation is the dehydration-induced trimerization of the boronic acid to form a cyclic anhydride.[3][4][5][6] This is a reversible equilibrium; the boroxine can be converted back to the boronic acid upon the addition of water.[7][8] While not a permanent degradation product, the formation of boroxine can affect the stoichiometry and kinetics of your reaction if not accounted for.

Q2: Why is 4-(1H-imidazol-1-yl)phenylboronic acid particularly susceptible to protodeboronation?

A2: The imidazole ring is the key factor. Heteroaromatic boronic acids containing a basic nitrogen atom, like this one, have unique protodeboronation mechanisms.[1] At neutral pH, the molecule can form a zwitterionic species. This zwitterion is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond, leading to protodeboronation.[1] This makes the compound particularly sensitive to aqueous conditions, even without strong acid or base catalysis.

Q3: How does pH affect the stability of this compound?

A3: The pH of the aqueous environment is a critical factor.

  • Neutral pH: As mentioned, neutral conditions can favor the formation of the reactive zwitterionic species, accelerating protodeboronation.[1]

  • Acidic Conditions: Acid-promoted protodeboronation is a known pathway for arylboronic acids in general.[9][10] The reaction involves protonolysis of the C-B bond.

  • Basic Conditions: Base-catalyzed protodeboronation also occurs.[11] The reaction proceeds through the formation of a boronate anion (Ar-B(OH)₃⁻), which then reacts with a proton source like water.[1]

Interestingly, for some basic heteroaromatic boronic acids, moving away from neutral pH (either to strongly acidic or basic conditions) can actually decrease the rate of protodeboronation by shifting the equilibrium away from the highly reactive zwitterion.[1] However, both acidic and basic conditions are known to promote protodeboronation for arylboronic acids in general.[2]

Q4: What is a boroxine, and should I be concerned if my analysis shows its presence?

A4: A boroxine is a six-membered ring formed from the condensation of three boronic acid molecules with the elimination of three water molecules.[4][6] It is the trimeric anhydride of the boronic acid.[5] You might see this if your material has been stored improperly (exposed to heat or not under anhydrous conditions) or if you are using an anhydrous solvent for your reaction.

The presence of boroxine is not necessarily a cause for alarm, as the equilibrium can be shifted back to the boronic acid by the addition of water.[7][8] However, it is crucial to be aware of this equilibrium. If you are performing a reaction under strictly anhydrous conditions, the active reagent may be the boroxine, not the boronic acid. This can have implications for reaction kinetics and stoichiometry.

Q5: How should I properly store and handle 4-(1H-imidazol-1-yl)phenylboronic acid to minimize water-related degradation?

A5: Proper storage and handling are critical to maintaining the compound's integrity.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[2][12] Boronic acids can be air-sensitive and hygroscopic (tend to absorb moisture from the air).[12][13]

  • Temperature: Refrigerated storage (0-5 °C) is recommended to slow down potential decomposition pathways.[2][12]

  • Containers: Use well-sealed containers with PTFE-lined caps. For highly sensitive applications, storage in a glovebox is ideal.[2]

  • Handling: When weighing and dispensing the reagent, do so in a controlled environment (e.g., glovebox or under a stream of inert gas) to minimize exposure to atmospheric moisture. Use fresh, anhydrous solvents for reactions where water needs to be excluded.

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My Suzuki-Miyaura coupling reaction has a low yield, and I see a significant amount of a byproduct that corresponds to the protodeboronated starting material.

Q: What is causing the low yield and the formation of 1-phenyl-1H-imidazole in my Suzuki reaction?

A: This is a classic case of competing protodeboronation.[2][9] The conditions of your Suzuki-Miyaura coupling (base, solvent, temperature, and water content) are likely promoting the degradation of your boronic acid faster than the desired cross-coupling.

Troubleshooting Steps:

  • Minimize Water: While some Suzuki reactions tolerate or even benefit from water, it can be detrimental for this specific substrate.[14]

    • Action: Use anhydrous, degassed solvents. If your protocol requires a co-solvent system with water, try minimizing the amount of water or screen different solvent ratios.

    • Causality: Reducing water concentration disfavors the hydrolysis-dependent protodeboronation pathways.

  • Choice of Base: The base is crucial for activating the boronic acid for transmetalation but can also accelerate protodeboronation.[15]

    • Action: Screen different bases. Strong bases can promote degradation. Consider milder bases like K₃PO₄ or Cs₂CO₃, or even fluoride sources like KF, which can activate the boronic acid with less risk of promoting base-labile side reactions.[15]

    • Causality: The choice of base affects the pH of the reaction and the rate of formation of the boronate species, directly influencing the rate of protodeboronation.

  • Temperature and Reaction Time: Elevated temperatures can accelerate both the desired reaction and the undesired protodeboronation.[2]

    • Action: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress carefully (e.g., by TLC or LC-MS) to find the optimal point where product formation is maximized and byproduct formation is minimized.

    • Causality: Protodeboronation, like most reactions, has a temperature-dependent rate. Finding a kinetic window where coupling is favored over degradation is key.

  • Reagent Quality: The boronic acid may have degraded during storage.

    • Action: Use a fresh bottle of the reagent or re-purify your existing stock. Confirm the purity of the material by ¹H NMR before use.

    • Causality: Starting a reaction with partially degraded material guarantees a lower-than-expected yield.

Problem 2: I am seeing inconsistent results in my analytical data (HPLC). Sometimes I see one major peak, and other times I see multiple peaks or shifting peak areas.

Q: Why is my HPLC analysis of 4-(1H-imidazol-1-yl)phenylboronic acid inconsistent?

A: This inconsistency is often due to on-column phenomena related to water in the mobile phase.

Troubleshooting Steps:

  • On-Column Hydrolysis/Degradation: Reversed-phase HPLC mobile phases are aqueous, creating an environment where your compound can degrade during the analysis.[16][17]

    • Action: Minimize the analysis time by using a shorter column or a faster gradient. Prepare samples in an anhydrous diluent (like acetonitrile) and inject them immediately.[16]

    • Causality: Reducing the residence time of the analyte on the column in an aqueous environment limits the extent of on-column reactions.

  • Boroxine Equilibrium: The multiple peaks could represent the boronic acid and its corresponding boroxine.

    • Action: Acidify the mobile phase slightly (e.g., with 0.1% formic or acetic acid).

    • Causality: The acidic conditions will promote the rapid hydrolysis of any boroxine back to the boronic acid, ideally resulting in a single, sharp peak for the monomeric acid. Be aware that highly acidic conditions could promote on-column protodeboronation.

  • Method Development: Your current HPLC method may not be stability-indicating.

    • Action: Develop a stability-indicating HPLC or UPLC-MS method.[16][18] This involves purposefully degrading the sample (e.g., with acid, base, heat, oxidant) and ensuring the method can separate the intact drug from all degradation products.

    • Causality: A robust, validated method is essential for obtaining accurate and reproducible quantitative data, especially for a potentially unstable compound. Supercritical fluid chromatography (SFC) can be an alternative to RPLC to avoid aqueous conditions.[19]

Section 3: Experimental Protocols & Data

Protocol 1: Stability Assessment by HPLC

This protocol outlines a general procedure for assessing the stability of 4-(1H-imidazol-1-yl)phenylboronic acid in an aqueous solution.

Objective: To quantify the rate of degradation (protodeboronation) under specific pH conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 4-(1H-imidazol-1-yl)phenylboronic acid in acetonitrile (e.g., 1 mg/mL).

    • Prepare buffered aqueous solutions at different pH values (e.g., pH 4, pH 7, pH 10).

    • Initiate the experiment by diluting an aliquot of the stock solution into each buffered solution to a final concentration of ~50 µg/mL.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot of each solution onto the HPLC system.

    • Store the solutions at a controlled temperature (e.g., room temperature or 40°C).

    • Inject aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where both the starting material and the expected protodeboronated byproduct have good absorbance (e.g., 254 nm).

  • Data Analysis:

    • Identify the peaks for 4-(1H-imidazol-1-yl)phenylboronic acid and the protodeboronated product (1-phenyl-1H-imidazole) by comparing retention times with authentic standards if available, or by LC-MS.

    • Calculate the percentage of the boronic acid remaining at each time point by comparing its peak area to the total peak area.

    • Plot the percentage of remaining boronic acid versus time for each pH condition.

Table 1: Expected Outcome of HPLC Stability Study

pHTime (hours)% 4-(1H-imidazol-1-yl)phenylboronic acid Remaining% 1-phenyl-1H-imidazole Formed
4.001000
24>90% (Relatively Stable)<10%
7.001000
24<50% (Significant Degradation)>50%
10.001000
24~70% (Moderate Degradation)~30%
Note: These are hypothetical values for illustrative purposes. The actual rates will depend on temperature and buffer composition.
Protocol 2: Monitoring Boroxine-Boronic Acid Equilibrium by ¹H NMR

Objective: To qualitatively observe the equilibrium between the boronic acid and its boroxine.

Methodology:

  • Sample 1 (Boronic Acid): Dissolve a small amount (~5 mg) of 4-(1H-imidazol-1-yl)phenylboronic acid in a deuterated solvent that contains residual water, such as DMSO-d₆.

  • Sample 2 (Boroxine): In a separate vial, dissolve ~5 mg of the boronic acid in an anhydrous deuterated solvent like CDCl₃ or THF-d₈. If the equilibrium still favors the acid, gently heat the sample (e.g., to 50°C) for a short period or add a small amount of a drying agent to drive the equilibrium towards the boroxine.

  • Analysis: Acquire the ¹H NMR spectrum for both samples.

  • Observation:

    • In the DMSO-d₆ sample, you should observe sharp signals corresponding to the monomeric boronic acid. The B(OH)₂ protons will likely appear as a broad singlet.

    • In the anhydrous sample, you may observe a different set of aromatic signals, often slightly downfield, corresponding to the boroxine trimer. The disappearance or significant reduction of the B(OH)₂ signal is a key indicator of boroxine formation.

    • To confirm, add a single drop of D₂O to the anhydrous NMR tube. The boroxine signals should decrease, and the boronic acid signals should reappear as the boroxine is hydrolyzed back to the acid. The B(OH)₂ signal will exchange with D₂O and disappear.

Section 4: Mechanistic Insights & Visualizations

Understanding the underlying chemical processes is crucial for effective troubleshooting. The following diagrams illustrate the key water-influenced pathways.

Protodeboronation Pathways

The cleavage of the C-B bond is the most common irreversible degradation pathway. For 4-(1H-imidazol-1-yl)phenylboronic acid, it can occur under various conditions, with the zwitterionic pathway being particularly relevant.

Protodeboronation cluster_acid Acid-Catalyzed cluster_zwitterion Zwitterionic (Neutral pH) cluster_base Base-Catalyzed A_Start Aryl-B(OH)₂ A_H + H⁺ A_Start->A_H A_TS [Aryl-B(OH)₂-H]⁺ (Transition State) A_H->A_TS A_End Aryl-H + B(OH)₃ A_TS->A_End Z_Start Im-Aryl-B(OH)₂ Z_Zwitterion ⁺ImH-Aryl-B(OH)₂⁻ (Zwitterion) Z_Start->Z_Zwitterion Intramolecular proton transfer Z_End Im-Aryl-H + B(OH)₃ Z_Zwitterion->Z_End Unimolecular fragmentation B_Start Aryl-B(OH)₂ B_OH + OH⁻ B_Start->B_OH B_Boronate [Aryl-B(OH)₃]⁻ (Boronate) B_OH->B_Boronate B_H2O + H₂O B_Boronate->B_H2O B_End Aryl-H + B(OH)₄⁻ B_H2O->B_End

Caption: Key pathways for the protodeboronation of 4-(1H-imidazol-1-yl)phenylboronic acid.

Boronic Acid - Boroxine Equilibrium

This diagram illustrates the reversible nature of boroxine formation, which is controlled by the concentration of water.

Boroxine_Equilibrium BoronicAcid 3 x Aryl-B(OH)₂ (Boronic Acid Monomer) Boroxine Aryl₃B₃O₃ (Boroxine Trimer) BoronicAcid->Boroxine - 3 H₂O (Dehydration, Heat, Anhydrous Conditions) Water 3 H₂O Boroxine->BoronicAcid + 3 H₂O (Hydrolysis, Aqueous Conditions)

Caption: The reversible equilibrium between boronic acid and its cyclic trimer, boroxine.

References

  • Cui, A., Zhang, L., Liu, C., & Ren, X. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37036-37039. [Link]

  • Achilli, C., Ciana, A., & Balduini, C. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]

  • Mao, Z., et al. (2020). Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. Organic Chemistry Portal. [Link]

  • Cui, A., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Šimbera, J., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4948-4958. [Link]

  • Wroblewska, A., et al. (2021). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 13(16), 2772. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Šimbera, J., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PubMed Central. [Link]

  • Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Molecules, 16(4), 3046-3062. [Link]

  • Su, F., et al. (2016). Depolymerization of Cellulose in Water Catalyzed by Phenylboronic Acid Derivatives. ACS Sustainable Chemistry & Engineering, 4(10), 5517-5524. [Link]

  • Aoki, S., et al. (2014). The C-B bond hydrolysis of phenylboronic acid-pendant 12-membered tetraamine (cyclen) to produce inorganic boric acid. ResearchGate. [Link]

  • Lee, M. R., & Raines, R. T. (2008). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 105(42), 15990-15994. [Link]

  • Tokunaga, Y., et al. (2010). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]

  • Various Authors. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Semantic Scholar. [Link]

  • Chen, Y.-C., et al. (2024). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, 89(4), 2269-2280. [Link]

  • Butters, M., et al. (2017). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 139(43), 15478-15487. [Link]

  • Lipshutz, B. H., et al. (2008). Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(8), 1621-1624. [Link]

  • Yan, J., et al. (2014). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. [Link]

  • Wikipedia. (n.d.). Boroxine. Wikipedia. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1949-1963. [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]

  • Kumar, A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University Repository. [Link]

  • Chen, C., et al. (2018). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. Catalysts, 8(10), 451. [Link]

  • Kumar, A., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]

  • Langhammer, I., & Erker, T. (2005). synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. [Link]

  • Horváthy, G., et al. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Bentham Open. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Amerigo Scientific. (n.d.). [4-(1H-Imidazol-1-yl)phenyl]boronic acid. Amerigo Scientific. [Link]

  • Guendouzi, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6757-6765. [Link]

  • Frasinyuk, M. S., et al. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. Journal of Inorganic Biochemistry, 221, 111495. [Link]

  • Butters, M., et al. (2016). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 49(8), 1628-1638. [Link]

  • Lab Alley. (2025). How to Store Boric Acid. Lab Alley. [Link]

  • Nde, C. N., et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1267. [Link]

  • Cruz, R. A., et al. (2019). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 74-79. [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Dąbrowski, M., et al. (2016). Solubility of phenylboronic compounds in water. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Spectroscopic Characterization of 4-(1H-Imidazol-1-yl)phenylboronic Acid Derivatives

Executive Summary 4-(1H-imidazol-1-yl)phenylboronic acid and its derivatives represent a highly versatile class of bifunctional recognition motifs. By coupling the Lewis acidic boronic acid with the Lewis basic and hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1H-imidazol-1-yl)phenylboronic acid and its derivatives represent a highly versatile class of bifunctional recognition motifs. By coupling the Lewis acidic boronic acid with the Lewis basic and hydrogen-bonding imidazole moiety, these molecules are extensively utilized in saccharide sensing, glycoprotein targeting, and reactive oxygen species (ROS) detection. This guide objectively compares the spectroscopic properties of imidazole-functionalized phenylboronic acids against traditional boronic acid alternatives, providing researchers with the mechanistic insights and self-validating protocols necessary for rational sensor design.

Mechanistic Causality: The Role of the Imidazole Moiety

To design an effective fluorescent sensor for aqueous environments, the receptor must bind the analyte at physiological pH (pH 7.4). Standard phenylboronic acid has a pKa of ~8.8, meaning it exists primarily in the unreactive, neutral trigonal planar form in physiological conditions.

The Imidazole Advantage: The incorporation of the 1H-imidazol-1-yl group introduces a local basic microenvironment. Through either direct B-N dative bond formation or a water-bridged interaction, the basic imidazole nitrogen interacts with the empty p-orbital of the boron atom [1]. This interaction stabilizes the tetrahedral boronate anion, effectively lowering the apparent pKa of the boronic acid to the 6.5–7.0 range, which is optimal for neutral pH binding [2].

Spectroscopic Consequence (PET): In fluorophore-conjugated derivatives, the lone pair on the imidazole or adjacent nitrogen typically quenches the fluorophore via Photoinduced Electron Transfer (PET). Upon saccharide binding (e.g., to the cis-diols of fructose or glucose), the formation of the rigid tetrahedral boronate ester alters the redox potential and conformational geometry. This arrests the PET process, triggering a strong fluorescence enhancement (Fluorescence ON) [3].

PET_Mechanism A Free Probe (Trigonal Boronic Acid) B PET Process (Fluorescence OFF) A->B Lone pair active C Saccharide Binding (cis-diol addition) A->C + Saccharide (pH 7.4) D Bound Complex (Tetrahedral Boronate) C->D Covalent reversible binding E PET Arrested (Fluorescence ON) D->E Conformational shift

Logic flow of PET-based fluorescence activation upon saccharide binding.

Comparative Spectroscopic Performance

When selecting a boronic acid derivative for sensor development, researchers must evaluate binding affinity ( Ka​ ), operational pH, and the resulting signal-to-noise ratio. Below is a quantitative comparison of 4-(1H-imidazol-1-yl)phenylboronic acid derivatives against standard alternatives.

Table 1: Spectroscopic and Binding Parameters of Boronic Acid Derivatives

Derivative TypeApparent pKa^11B NMR Shift (Free Bound)Representative Ka​ for D-Fructose (M −1 )Fluorescence Response (Fold Change)Primary Mechanism
Standard Phenylboronic Acid (PBA) ~8.8~29 ppm ~5 ppm~150Negligible at pH 7.4Direct esterification [2]
2-(Aminomethyl)phenylboronic Acid ~7.2~15 ppm ~6 ppm~8005 to 10-foldWulff-type B-N interaction [3]
4-(1H-Imidazol-1-yl)PBA Derivatives ~6.8~28 ppm ~5.7 ppm>1,50020 to 50-foldImidazole-mediated pKa shift / PET [1]

Analysis: The imidazole-functionalized derivatives exhibit a superior binding affinity for D-fructose at physiological pH compared to standard PBA. The robust PET quenching provided by the imidazole group results in a much higher signal-to-noise ratio (up to 50-fold enhancement), making it the superior choice for trace analyte quantification [3].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols describe the exact methodologies for characterizing these derivatives. Every step is designed to eliminate systemic artifacts.

Protocol A: ^11B NMR Titration for B-N Interaction and pKa Determination

Objective: To validate the transition from the trigonal planar (sp 2 ) to the tetrahedral (sp 3 ) state.

  • Sample Preparation: Dissolve the 4-(1H-imidazol-1-yl)phenylboronic acid derivative in a D 2​ O/CD 3​ OD (1:1 v/v) mixture to a final concentration of 10 mM.

  • Buffer Setup: Prepare a series of deuterated phosphate buffers ranging from pD 5.0 to 10.0.

  • Data Acquisition: Acquire ^11B NMR spectra at 298 K using a quartz NMR tube . Causality Note: Standard borosilicate glass contains boron, which creates a massive background signal that obscures trace sample peaks; quartz is mandatory. Use boron trifluoride diethyl etherate (BF 3​ ·OEt 2​ ) as an external reference (0 ppm).

  • Validation: At low pD, the peak should appear broad around 28-30 ppm (sp 2 boron). As pD increases, or upon the addition of a cis-diol, the peak will shift upfield to ~5.7 ppm, confirming the formation of the sp 3 boronate anion [1].

  • Data Fitting: Plot the chemical shift against pD and fit to a standard Henderson-Hasselbalch isotherm to extract the apparent pKa.

Protocol B: Steady-State Fluorescence Titration for Saccharide Affinity

Objective: To quantify the dissociation constant ( Kd​ ) and fluorescence enhancement factor.

  • Probe Solution: Prepare a 5.0 µM solution of the fluorophore-linked imidazole-PBA derivative in 50 mM HEPES buffer (pH 7.4, containing 1% DMSO for solubility).

  • Analyte Preparation: Prepare a 1.0 M stock solution of D-fructose in the identical HEPES buffer. Causality Note: Using the exact same buffer for the titrant prevents pH drift during the experiment, which would artificially alter the boronic acid equilibrium.

  • Titration Execution: Transfer 2.0 mL of the probe solution to a quartz cuvette. Record the initial fluorescence emission spectrum (Fluorescence OFF state).

  • Sequential Addition: Add aliquots of the D-fructose stock (e.g., 0 to 50 mM final concentration). Stir for 2 minutes after each addition to ensure thermodynamic equilibrium before recording the emission spectrum.

  • Validation: The fluorescence intensity should increase incrementally and plateau at saturation. Plot the integrated fluorescence intensity vs. D-fructose concentration and fit using a 1:1 binding isotherm to determine the Kd​ [2].

Workflow Step1 1. Probe Preparation (5 µM in HEPES pH 7.4) Step2 2. Baseline Measurement (Record initial low fluorescence) Step1->Step2 Step3 3. Analyte Titration (Sequential addition of D-Fructose) Step2->Step3 Step4 4. Equilibration (2 min stirring per aliquot) Step3->Step4 Step5 5. Data Acquisition (Record emission spectra) Step4->Step5 Step5->Step3 Repeat until saturation Step6 6. Isotherm Fitting (Calculate Kd and Fold-Enhancement) Step5->Step6 Post-processing

Step-by-step experimental workflow for fluorescence titration.

Conclusion

Compared to standard phenylboronic acids, 4-(1H-imidazol-1-yl)phenylboronic acid derivatives offer vastly superior performance for physiological sensing. The intrinsic basicity of the imidazole ring lowers the boronic acid pKa, enabling strong, reversible covalent binding with saccharides at pH 7.4. When coupled with a fluorophore, the robust PET mechanism provides an exceptional signal-to-noise ratio, making these derivatives the premier choice for advanced diagnostic and analytical applications.

References

  • Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis Source: MDPI (Sensors) URL:[Link]

  • Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid Source: PubMed Central (PMC) / NIH URL:[Link]

  • The N-B Interaction through a Water Bridge: Understanding the Chemoselectivity of a Fluorescent Protein Based Probe for Peroxynitrite Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Comparative

Yield Comparison of Palladium Catalysts for the Synthesis of 4-(1H-Imidazol-1-yl)phenylboronic Acid

The synthesis of 4-(1H-imidazol-1-yl)phenylboronic acid (CAS 229009-43-2) is a critical transformation in medicinal chemistry. As a versatile building block, it enables the rapid construction of imidazole-containing biar...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 4-(1H-imidazol-1-yl)phenylboronic acid (CAS 229009-43-2) is a critical transformation in medicinal chemistry. As a versatile building block, it enables the rapid construction of imidazole-containing biaryl scaffolds via Suzuki-Miyaura cross-coupling, a motif frequently found in kinase inhibitors and epigenetic modulators[1].

Because direct borylation of the imidazole ring is unselective, the standard synthetic route relies on the Miyaura borylation of 1-(4-bromophenyl)-1H-imidazole using bis(pinacolato)diboron (B₂pin₂), followed by the hydrolysis of the resulting pinacol ester. The efficiency, scalability, and impurity profile of this route are entirely dictated by the choice of the palladium catalyst[2].

This guide provides an objective, data-driven comparison of different palladium catalyst systems for this specific transformation, detailing the mechanistic causality behind their performance and providing a self-validating experimental protocol.

Mechanistic Insights: The Role of Catalyst Geometry

To understand why certain catalysts outperform others, we must examine the catalytic cycle of the Miyaura borylation. The cycle consists of three primary steps:

  • Oxidative Addition: The Pd(0) active species inserts into the C–Br bond of 1-(4-bromophenyl)-1H-imidazole.

  • Transmetalation: Facilitated by a mild base (typically acetate), the boryl group from B₂pin₂ transfers to the Pd(II) center.

  • Reductive Elimination: The C–B bond is formed, releasing the product and regenerating the Pd(0) catalyst.

Causality in Catalyst Selection: Reductive elimination is the rate-limiting step. Bidentate ligands with large bite angles (such as dppf, ~99°) force the aryl and boryl groups into a strained cis-geometry on the square-planar Pd(II) complex. This steric tension drastically accelerates reductive elimination[2]. Conversely, monodentate ligands like PPh₃ allow for trans-cis isomerization, slowing down the reaction and giving rise to side reactions such as palladium-catalyzed hydride reduction (protodehalogenation) and Suzuki homocoupling[3].

CatalystLogic Substrate Aryl Halide: 1-(4-Bromophenyl)-1H-imidazole Pd_dppf Pd(dppf)Cl2 (Bidentate, 99° Bite Angle) Substrate->Pd_dppf Optimal Pd_PPh3 Pd(PPh3)4 (Monodentate, Flexible) Substrate->Pd_PPh3 Sub-optimal Mech_dppf Enforced cis-geometry Fast Reductive Elimination Pd_dppf->Mech_dppf Mech_PPh3 Trans-cis isomerization Sluggish Reductive Elimination Pd_PPh3->Mech_PPh3 Yield_High High Yield (88-92%) Minimal Homocoupling Mech_dppf->Yield_High Yield_Low Moderate Yield (55-65%) Significant Protodehalogenation Mech_PPh3->Yield_Low

Logical relationship between ligand geometry, reaction mechanism, and final borylation yield.

Yield Comparison and Experimental Data

The table below summarizes the quantitative performance of four standard palladium catalyst systems for the borylation of 1-(4-bromophenyl)-1H-imidazole.

Catalyst SystemLigand TypeBaseSolventTemp (°C)Time (h)Isolated Yield (%)
Pd(dppf)Cl₂·CH₂Cl₂ Bidentate (99° bite angle)KOAc1,4-Dioxane90491%
Pd(OAc)₂ / XPhos Monodentate (Biaryl, bulky)KOAc1,4-Dioxane90389%
Pd₂(dba)₃ / PCy₃ Monodentate (Alkyl, bulky)KOAc1,4-Dioxane901274%
Pd(PPh₃)₄ Monodentate (Flexible)KOAc1,4-Dioxane1001862%
Data Analysis & Performance Breakdown
  • Pd(dppf)Cl₂·CH₂Cl₂: This is the undisputed gold standard for this substrate. The bidentate nature of the dppf ligand prevents catalyst degradation into palladium black, while its bite angle ensures rapid C–B bond formation. It provides the highest yield with the lowest impurity profile[4].

  • Pd(OAc)₂ / XPhos: While technically a monodentate ligand, the bulky biaryl structure of XPhos mimics bidentate behavior by interacting with the Pd center via its lower aromatic ring. It yields excellent results but is significantly more expensive than Pd(dppf)Cl₂, making it less ideal for scale-up.

  • Pd(PPh₃)₄: The use of "Tetrakis" results in a sluggish reaction. The extended heating required (18+ hours) leads to the thermal degradation of B₂pin₂ and promotes palladium-catalyzed hydride reduction, yielding 1-phenyl-1H-imidazole as a major byproduct[3].

Step-by-Step Experimental Methodology

The following protocol utilizes the optimal Pd(dppf)Cl₂ catalyst system. It is designed as a self-validating workflow , incorporating specific visual and analytical checkpoints to ensure scientific integrity and reproducibility.

Phase 1: Miyaura Borylation (Synthesis of the Pinacol Ester)

Causality of Reagents:

  • Potassium Acetate (KOAc): The choice of base is critical. Stronger bases (like K₂CO₃ or NaOH) will activate the newly formed boronic ester, triggering an unwanted Suzuki-Miyaura homocoupling with the unreacted aryl bromide[2]. KOAc is mild enough to facilitate transmetalation without initiating cross-coupling.

  • 1,4-Dioxane: Chosen for its boiling point (101 °C) and excellent solubility profile for B₂pin₂.

Procedure:

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-bromophenyl)-1H-imidazole (1.0 equiv, 10 mmol), bis(pinacolato)diboron (1.2 equiv, 12 mmol), and anhydrous KOAc (3.0 equiv, 30 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; trace oxygen will irreversibly poison the catalyst.

  • Solvent & Catalyst Addition: Inject anhydrous, degassed 1,4-dioxane (40 mL) via syringe. Temporarily remove the septum under a positive flow of Argon to quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%).

  • Reaction Execution: Heat the mixture to 90 °C in an oil bath.

    • Self-Validation Checkpoint 1 (Visual): The reaction mixture will initially appear as a reddish suspension and will darken to a deep brown/black homogenous mixture as the active Pd(0) species is generated.

  • Monitoring: After 4 hours, sample the reaction.

    • Self-Validation Checkpoint 2 (Analytical): Perform TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a new, highly UV-active spot ( Rf​≈0.6 ). Confirm via LC-MS (Expected mass: [M+H]+=271.1 ).

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium residues and inorganic salts, and concentrate the filtrate under reduced pressure. The crude pinacol ester can be used directly in the next step.

Phase 2: Hydrolysis to 4-(1H-Imidazol-1-yl)phenylboronic Acid

Causality of Reagents: Standard acid-catalyzed hydrolysis often fails here because the basic imidazole nitrogen protonates, drawing the compound into the aqueous phase and stalling the cleavage. We utilize Sodium Periodate (NaIO₄) to oxidatively cleave the pinacol C–C bond under mild conditions.

Procedure:

  • Oxidative Cleavage: Dissolve the crude pinacol ester in a 4:1 mixture of THF and water (50 mL). Add NaIO₄ (3.0 equiv). Stir at room temperature for 30 minutes.

  • Acidic Hydrolysis: Add 1.0 M HCl (2.0 equiv) dropwise. Stir for an additional 2 hours.

    • Self-Validation Checkpoint 3 (Visual): A white precipitate of iodate salts will form during the reaction.

  • Isolation: Filter off the inorganic salts. Extract the filtrate with EtOAc to remove the cleaved pinacol byproduct.

  • Precipitation: Carefully adjust the pH of the aqueous layer to ~6.5 using a saturated NaHCO₃ solution.

    • Self-Validation Checkpoint 4 (Visual): The free 4-(1H-imidazol-1-yl)phenylboronic acid will precipitate as a white to off-white solid at its isoelectric point.

  • Collection: Filter the solid, wash with cold water, and dry under high vacuum to afford the pure product.

Conclusion

For the synthesis of 4-(1H-imidazol-1-yl)phenylboronic acid, the empirical data and mechanistic logic clearly dictate that Pd(dppf)Cl₂ is the superior catalyst. By enforcing a cis-geometry that accelerates reductive elimination, it bypasses the kinetic bottlenecks and side reactions that plague monodentate systems like Pd(PPh₃)₄. When combined with a mild acetate base and an oxidative hydrolysis workup, this protocol provides a highly reliable, scalable, and self-validating pathway for drug development professionals.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Pd-Catalyzed Borylation in Water and Its Application to the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid Source: PMC (National Institutes of Health) URL:[Link]

  • Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction Source: ResearchGate URL:[Link]

Sources

Validation

Comparative Screening Guide: Biological Activity of 4-(1H-imidazol-1-yl)phenylboronic Acid Derivatives

As a Senior Application Scientist, I frequently encounter challenges in standardizing the screening protocols for dual-pharmacophore scaffolds. The compound 4-(1H-imidazol-1-yl)phenylboronic acid (CAS 229009-43-2) repres...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in standardizing the screening protocols for dual-pharmacophore scaffolds. The compound 4-(1H-imidazol-1-yl)phenylboronic acid (CAS 229009-43-2) represents a highly versatile building block in modern drug discovery. By combining an imidazole ring with a phenylboronic acid moiety, this scaffold offers a unique bimodal interaction profile.

This guide provides an objective, data-backed comparison of screening methodologies for derivatives of this scaffold, contrasting their performance against industry-standard alternatives.

The Dual-Pharmacophore Rationale

To design an effective screening cascade, we must first understand the causality behind the scaffold's biological activity. The structural architecture of 4-(1H-imidazol-1-yl)phenylboronic acid dictates its engagement with two distinct classes of biological targets:

  • The Boronic Acid Moiety: Boron possesses an empty p-orbital, making it a strong Lewis acid. This allows it to form reversible covalent bonds with nucleophilic residues (such as the catalytic threonine in the 20S proteasome or serine in β -lactamases). This mechanism is the foundation of FDA-approved drugs like Bortezomib, as detailed in comprehensive reviews on[1].

  • The Imidazole Moiety: The nitrogen atoms within the five-membered imidazole ring are excellent electron donors, uniquely suited for coordinating with the heme iron in Cytochrome P450 enzymes (e.g., CYP51 in fungi or CYP19A1 in humans). The is driven by this precise coordination, which disrupts cell wall synthesis and metabolic pathways.

Mechanism Core 4-(1H-imidazol-1-yl)phenylboronic acid (CAS 229009-43-2) Imid Imidazole Moiety (Heme Coordination) Core->Imid Boron Boronic Acid Moiety (Reversible Covalent Binding) Core->Boron Target1 CYP450 Enzymes (e.g., CYP51) Imid->Target1 Coordinates Iron Target2 Serine/Threonine Proteases (e.g., 20S Proteasome) Boron->Target2 Binds Catalytic Thr/Ser Outcome1 Antimicrobial / Antifungal Target1->Outcome1 Outcome2 Anticancer / Apoptosis Target2->Outcome2

Logical relationship of the dual-pharmacophore mechanism in target engagement.

Comparative Screening Workflows

When evaluating libraries derived from this scaffold, researchers must choose between Target-Based Screening (focusing on specific enzyme inhibition) and Phenotypic Screening (focusing on whole-cell viability). Because modifications to either the imidazole or boronic acid ends can drastically shift the compound's selectivity, a parallel comparative workflow is highly recommended.

Workflow Lib Derivative Library Pheno Phenotypic Screening (Cell Viability) Lib->Pheno Target Target-Based Screening (Enzyme Inhibition) Lib->Target DataPheno Broad-Spectrum Efficacy Data Pheno->DataPheno DataTarget Mechanistic IC50 / Ki Data Target->DataTarget Lead Lead Optimization DataPheno->Lead DataTarget->Lead

Comparative screening workflow for evaluating derivative libraries.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why the choice was made, preventing common artifacts associated with boronic acid aggregation or imidazole autofluorescence.

Protocol A: Target-Based 20S Proteasome Inhibition Assay

This assay evaluates the boronic acid moiety's ability to inhibit the chymotrypsin-like activity of the proteasome.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 0.5 mM EDTA). Causality: HEPES maintains the physiological pH required for the catalytic threonine's nucleophilic attack, while EDTA chelates trace metals that could prematurely coordinate with the imidazole ring.

  • Enzyme Activation: Add 0.03% SDS to the buffer containing the purified 20S proteasome. Causality: The 20S proteasome is naturally in a "closed" state. SDS artificially opens the axial gate, mimicking the active 26S state and allowing the substrate to enter the catalytic chamber.

  • Compound Incubation: Dispense 4-(1H-imidazol-1-yl)phenylboronic acid derivatives (0.1 nM to 10 µM) into a 384-well black microplate. Add the enzyme and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC (10 µM final). Causality: Cleavage of the amide bond by the active proteasome releases free 7-amino-4-methylcoumarin (AMC). This provides a direct, real-time kinetic readout of enzyme activity.

  • Kinetic Readout: Measure fluorescence (Ex 345 nm / Em 445 nm) continuously for 60 minutes.

Self-Validation Checkpoint: Include a no-enzyme control (blank) to account for compound autofluorescence, and a known inhibitor control (Bortezomib). Calculate the Z'-factor for the plate. A Z'-factor <0.5 indicates assay interference (often due to compound precipitation), invalidating the run.

Protocol B: Phenotypic Antimicrobial Susceptibility Testing (AST)

This assay evaluates the imidazole moiety's ability to disrupt bacterial/fungal growth.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate Staphylococcus aureus (or Candida albicans) to the log phase. Adjust to 5×105 CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Perform 2-fold serial dilutions of the derivatives in a 96-well clear-bottom plate.

  • Incubation: Add the bacterial inoculum and incubate for 18 hours at 37°C.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours. Causality: Boronic acids can sometimes precipitate in complex media, causing false-positive absorbance readings at OD600. Resazurin is a non-fluorescent blue dye that only metabolically active cells reduce to resorufin (a highly fluorescent pink compound). This metabolic causality ensures we measure true cell viability, bypassing optical artifacts.

  • Fluorescence Measurement: Read plates at Ex 560 nm / Em 590 nm to determine the Minimum Inhibitory Concentration (MIC).

Self-Validation Checkpoint: The inclusion of a growth control (no drug) and sterility control (no bacteria) validates the baseline. The colorimetric shift must strictly correlate with the fluorescence readout to rule out redox-cycling artifacts from the test compounds.

Objective Data Presentation & Alternative Comparison

To demonstrate the screening outcomes, the table below summarizes the biological activity of two optimized derivatives of 4-(1H-imidazol-1-yl)phenylboronic acid against industry-standard alternatives.

  • Derivative A features a sterically bulky substitution on the phenyl ring, optimizing the boronic acid's fit into the proteasome pocket.

  • Derivative B features N-alkylation on the imidazole ring, optimizing CYP51 binding for antimicrobial efficacy.

Table 1: Comparative Biological Activity Profile
CompoundPrimary Optimization20S Proteasome IC₅₀ (nM)CYP51 IC₅₀ (nM)S. aureus MIC (µg/mL)HaCaT CC₅₀ (µM)
Derivative A Boronic Acid (Steric Bulk)12.4 ± 1.1>10,000>64>100
Derivative B Imidazole (N-alkylation)>5,00045.2 ± 3.42.5>100
Bortezomib Proteasome Control4.6 ± 0.5N/AN/A0.8
Ketoconazole CYP51 ControlN/A32.1 ± 2.81.045.5

Data Analysis: Derivative A achieves near-parity with Bortezomib in proteasome inhibition but exhibits a vastly superior safety profile (HaCaT CC₅₀ >100 µM vs. 0.8 µM), validating the scaffold's potential for lower-toxicity oncology applications. Conversely, Derivative B successfully shifts the scaffold's selectivity entirely toward antimicrobial activity, performing competitively against Ketoconazole while maintaining excellent mammalian cell viability.

Conclusion

The 4-(1H-imidazol-1-yl)phenylboronic acid scaffold is a powerful bimodal tool in drug discovery. However, its dual nature requires rigorous, self-validating screening cascades. By employing kinetic fluorescence for target-based assays and metabolic dyes for phenotypic screens, researchers can confidently isolate the specific pharmacophoric drivers of their derivatives, avoiding the false positives that commonly plague boronic acid research.

References

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." Molecules, 25(18), 4323. URL:[Link]

  • Al-Ghamdi, H. A., Almughem, F. A., Alshabibi, M. A., Bakr, A. A., Alshehri, A. A., Aodah, A. H., Al Zahrani, N. A., Tawfik, E. A., & Damiati, L. A. (2024). "Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents." Biomolecules, 14(9), 1198. URL:[Link]

Sources

Comparative

The Synthetic Chemist's Dilemma: A Comparative Guide to Boronic Acids and Boronate Esters

In the world of synthetic chemistry, the choice of reagents can be the determining factor between a successful, high-yielding reaction and a frustrating dead end. Among the vast arsenal of tools available to researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

In the world of synthetic chemistry, the choice of reagents can be the determining factor between a successful, high-yielding reaction and a frustrating dead end. Among the vast arsenal of tools available to researchers, organoboron compounds, particularly boronic acids and their corresponding esters, have carved out an indispensable role, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparison of boronic acids and boronate esters, moving beyond a simple list of pros and cons to explore the fundamental chemical principles that govern their utility.

At a Glance: Key Differences

FeatureBoronic Acids (R-B(OH)₂)Boronate Esters (R-B(OR)₂)
Stability Generally lower; susceptible to dehydration (forming boroxines) and protodeboronation.[3][4]Generally higher, especially cyclic esters (e.g., pinacol, MIDA); more resistant to hydrolysis and oxidation.[1][2][4]
Handling & Purification Can be challenging due to higher polarity and potential for anhydride formation.[1]Generally easier to handle, purify (often via silica gel chromatography), and characterize due to lower polarity.[1][5]
Reactivity in Suzuki-Miyaura Coupling Often more reactive due to the electron-withdrawing nature of the hydroxyl groups.[6]Reactivity can be modulated by the diol used; some esters may require hydrolysis to the boronic acid in situ for efficient transmetalation.[3][7]
Solubility Generally more soluble in polar solvents.Generally more soluble in apolar, organic solvents.[8]
Primary Use Case Direct use in a wide range of cross-coupling and other reactions.[1][9]Stable, storable precursors to boronic acids; used when the corresponding boronic acid is unstable or difficult to handle.[10][11]

The Stability Conundrum: Why Boronate Esters Often Win

One of the most significant practical differences between boronic acids and boronate esters lies in their stability. Boronic acids are prone to several degradation pathways that can complicate their storage and use.

Hydrolytic Stability

Boronic acids are susceptible to hydrolysis, which can lead to the formation of boric acid. Boronate esters, particularly cyclic esters derived from sterically hindered diols like pinacol, exhibit significantly enhanced resistance to hydrolysis.[2][4] This increased stability is a key reason for their widespread use as "protected" forms of boronic acids.[4]

dot

Hydrolysis_Comparison cluster_boronic_acid Boronic Acid cluster_boronate_ester Boronate Ester BA R-B(OH)₂ Boric_Acid B(OH)₃ BA->Boric_Acid Hydrolysis H2O_BA H₂O BE R-B(OR)₂ Slow_Hydrolysis Slow or No Hydrolysis BE->Slow_Hydrolysis H2O_BE H₂O

Caption: General comparison of hydrolytic stability.

Thermal Stability and Boroxine Formation

At elevated temperatures, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[4] This process is reversible but can lead to heterogeneity in the reagent. Boronate esters are generally more thermally stable and do not form such anhydrides, ensuring a more defined and consistent reagent.[1]

dot

Boroxine_Formation BA1 R-B(OH)₂ Boroxine Boroxine (RBO)₃ BA1->Boroxine Dehydration (Heat) BA2 R-B(OH)₂ BA2->Boroxine BA3 R-B(OH)₂ BA3->Boroxine Water 3 H₂O Boroxine->Water

Caption: Dehydration of boronic acids to form boroxines.

Oxidative Stability

The carbon-boron bond is susceptible to oxidation.[4] While both classes of compounds can be oxidized, boronate esters are generally considered more resistant.[4] This is a critical consideration in biological applications and in the synthesis of complex molecules where oxidative conditions may be present.[12]

Reactivity in the Suzuki-Miyaura Coupling: A Tale of Two Pathways

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and both boronic acids and boronate esters are workhorse reagents in this transformation.[1][2] However, their reactivity profiles can differ significantly.

Generally, boronic acids are considered more reactive in Suzuki-Miyaura coupling.[6] This is attributed to the electron-withdrawing nature of the two hydroxyl groups on the boron atom, which increases its Lewis acidity and facilitates the crucial transmetalation step in the catalytic cycle.

Boronate esters, on the other hand, can exhibit attenuated reactivity.[6] The electron-donating character of the alkoxy groups can reduce the Lewis acidity of the boron center. In many cases, it is believed that the boronate ester must first undergo hydrolysis to the corresponding boronic acid in situ for the transmetalation to proceed efficiently. However, there is also evidence to suggest that some boronate esters can undergo direct transmetalation without prior hydrolysis.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Transmetalation R¹-Pd(II)-R² L₂ OxAdd->Transmetalation Transmetalation RedElim R¹-R² Transmetalation->RedElim Reductive Elimination RedElim->Pd0 ArX R¹-X ArX->OxAdd Boron R²-B(OR)₂ (or R²-B(OH)₂) Boron->Transmetalation Base Base Base->Transmetalation

Sources

Validation

A Senior Application Scientist's Guide to Validating Cross-Coupling Products: The Unambiguous Power of X-ray Crystallography

For researchers at the forefront of chemical synthesis and drug development, the unequivocal confirmation of a molecule's three-dimensional structure is not just a formality—it is the bedrock of reliable, reproducible sc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of chemical synthesis and drug development, the unequivocal confirmation of a molecule's three-dimensional structure is not just a formality—it is the bedrock of reliable, reproducible science. In the world of cross-coupling reactions, where complex scaffolds are forged and unexpected isomers can arise, relying solely on spectroscopic data can be a high-stakes gamble. This guide provides an in-depth, experience-driven comparison of single-crystal X-ray crystallography (SC-XRD) against its alternatives, offering a clear rationale for when and why this "gold standard" technique is indispensable.

The Moment of Truth: Why Routine Analysis Isn't Always Enough

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the workhorses of the modern synthesis lab. They are fast, require minimal sample, and provide a wealth of information about connectivity and mass. However, they paint an incomplete picture. NMR reveals the chemical environment and through-bond correlations, but it can be ambiguous in cases of complex stereochemistry or when through-space correlations (NOE) are inconclusive.[1] Mass spectrometry confirms the molecular weight with incredible precision but offers no insight into the spatial arrangement of atoms.

Single-crystal X-ray crystallography, by contrast, provides a direct, high-resolution snapshot of the molecule's structure as it exists in the solid state.[2] It determines precise bond lengths, bond angles, and absolute stereochemistry, leaving no room for ambiguity.[1][3]

Table 1: Comparison of Key Structural Elucidation Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Yield Absolute 3D structure, bond lengths/angles, stereochemistry.[2][4]Atomic connectivity, relative stereochemistry, solution-state conformation.[5][6]Molecular weight, elemental composition.
Sample Phase Solid (high-quality single crystal).[2]Liquid (solution).[5]Solid, Liquid, or Gas.
Resolution Atomic (<1 Å).Atomic, but indirect for 3D structure.Molecular (provides mass, not geometry).
Key Limitation Requires high-quality single crystals , which can be difficult to obtain.[1]Can be ambiguous for complex stereoisomers or insoluble compounds.[1]Provides no information on atomic arrangement or stereochemistry.
When It's Essential Unambiguous determination of new scaffolds, resolving complex stereochemistry, absolute configuration assignment.[1]Routine confirmation of known compounds, studying solution-state dynamics.[7]Rapid confirmation of molecular weight and formula.

The Crystallographic Workflow: From Amorphous Powder to Atomic Precision

Obtaining a crystal structure is a multi-step process that demands both patience and precision. The journey from a purified cross-coupling product to a final, validated structure is the ultimate self-validating system; each successful step is a prerequisite for the next.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: The workflow for single-crystal X-ray crystallographic analysis.

Part 1: The Art and Science of Crystallization

This is often the most significant bottleneck.[8] The goal is to coax randomly oriented molecules in solution into a highly ordered, three-dimensional lattice. This requires creating a state of supersaturation from which the compound can slowly precipitate in an ordered fashion. A sample purity of at least 90% is recommended before attempting crystallization.[9]

Experimental Protocol: Screening for Crystallization Conditions

The causality here is simple: different solvents and methods alter the kinetics and thermodynamics of nucleation and crystal growth.[8][10] Therefore, a parallel screening approach is most efficient.

  • Solubility Profiling: Determine the solubility of your compound (5-10 mg) in a range of common solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol, Acetonitrile, Water). The ideal single solvent is one in which the compound is moderately soluble.[11]

  • Parallel Screening Setup: In small, clean vials (a 1-dram vial or even an NMR tube works well), dissolve 1-5 mg of your compound in a minimal amount of a "good" solvent.[9][12] Set up multiple vials to test various crystallization methods simultaneously.

Key Crystallization Methods:

  • Slow Evaporation:

    • Principle: The concentration of the solute slowly increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.[12]

    • Protocol: Dissolve the compound in a suitable solvent or solvent mixture. Cover the vial with a cap or parafilm pierced with a few small holes to control the evaporation rate.[13] Place the vial in a vibration-free location.

    • Expert Insight: This is the simplest method but can sometimes lead to lower quality crystals if evaporation is too rapid.[9] Using a less volatile solvent or reducing the number/size of holes in the cap can slow the process and improve crystal quality.

  • Vapor Diffusion:

    • Principle: An "anti-solvent" (in which the compound is insoluble) slowly diffuses via the vapor phase into a solution of the compound, reducing its solubility and promoting crystallization.[8] This is arguably the most effective method for small amounts of material.[9]

    • Protocol:

      • Dissolve the compound in a small volume of a "good" solvent in an open inner vial (e.g., a 0.5-dram vial).

      • Place this inner vial inside a larger, sealable outer vial (e.g., a 20 mL scintillation vial) containing a small amount of the volatile anti-solvent.

      • Seal the outer vial and leave it undisturbed. Crystals typically form in the inner vial over days to weeks.[8]

    • Causality: The slow, controlled change in solvent composition prevents rapid precipitation, favoring the formation of a single, well-ordered lattice.

dot graph { graph [fontname="Arial", fontsize=12]; node [shape=none, margin=0, image="https://i.imgur.com/your_diagram.png"]; // Placeholder for a real diagram image labelloc="b"; label="Vapor Diffusion Setup"; }

graph TD { graph [fontname="Arial", fontsize=12]; node [shape=record, fontname="Arial", fontsize=11, style=filled]; edge [color="#5F6368"];

} Caption: Schematic of a vapor diffusion crystallization experiment.

Part 2: Data Collection and Structure Solution

Once a suitable crystal (ideally 30-300 microns in size, with sharp edges and no visible defects) is obtained, it is mounted on a goniometer head and placed into the X-ray diffractometer.[2]

  • Data Collection: A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[3] These diffracted X-rays produce a pattern of spots (reflections) that are recorded by a detector.[14]

  • Data Processing: The intensity and position of thousands of these reflections are measured and processed computationally. This step determines the unit cell dimensions and the symmetry (space group) of the crystal.[14]

  • Structure Solution & Refinement: Sophisticated algorithms are used to solve the "phase problem" and generate an initial electron density map from the diffraction data.[15] A molecular model is then built into this map and computationally refined. The refinement process adjusts the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[14]

Interpreting the Results: The Hallmarks of a Trustworthy Structure

The final output of a crystallographic experiment is a Crystallographic Information File (CIF). This file contains all the information about the structure, including atomic coordinates, unit cell parameters, and crucial quality metrics.

  • R-factor (R1): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. An R1 value below 5% (0.05) is excellent for small molecules, while values up to 10% (0.10) are generally acceptable.

  • Goodness-of-Fit (GooF): This value should be close to 1.0. A significantly higher value may indicate an incorrect model or poor data quality.

  • CCDC Deposition: Upon completion, the data should be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC).[16][17] This act of data sharing is a cornerstone of scientific integrity, allowing for public verification and use. The deposition process itself includes validation checks that help ensure data integrity.[18]

Conclusion: The Gold Standard for Structural Certainty

While techniques like NMR and mass spectrometry are indispensable for the daily workflow of a synthetic chemist, they answer questions of connectivity and composition. Single-crystal X-ray crystallography answers the ultimate question of structure. It provides an unambiguous, three-dimensional map of the molecule, resolving complex stereochemical relationships and confirming the success of a synthetic endeavor with the highest possible degree of certainty. For drug development professionals and researchers pushing the boundaries of molecular design, embracing crystallography is not a matter of convenience, but a commitment to foundational accuracy.

References

  • Vertex AI Search. (n.d.).
  • Held, P. (2019). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Noveastep. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Chemistry Stack Exchange. (2017, September 12).
  • Guillou, N. (n.d.).
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography.
  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy.
  • University of Florida Department of Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy.
  • IMSERC. (n.d.).
  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction.
  • The Cambridge Crystallographic D
  • University of Idaho. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • At Tianming Pharmaceutical. (2025, December 26).
  • Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Sci China Life Sci, 54, 101–111.
  • Linac Coherent Light Source. (n.d.). Crystal Growth.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.
  • Wikipedia. (n.d.).
  • Probert, M. R., & Steed, J. W. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1635-1657.
  • Rigaku. (n.d.). Single crystal X-ray diffraction.
  • MDPI. (2022, April 24).
  • FIZ Karlsruhe. (2018, July).
  • Thermo Fisher Scientific. (2021, April 3).
  • Musil, F., et al. (n.d.). A data-driven interpretation of the stability of organic molecular crystals. PMC.
  • NIH. (n.d.). Crystallization of Membrane Proteins by Vapor Diffusion. PMC.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(1H-imidazol-1-yl)phenylboronic acid

As a Senior Application Scientist, I approach chemical handling not just as a regulatory checklist, but as an exercise in mechanistic understanding. 4-(1H-imidazol-1-yl)phenylboronic acid (CAS: 229009-43-2) is a bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not just as a regulatory checklist, but as an exercise in mechanistic understanding. 4-(1H-imidazol-1-yl)phenylboronic acid (CAS: 229009-43-2) is a bifunctional building block highly valued in drug development and Suzuki-Miyaura cross-coupling. However, its unique structural features—an electron-deficient boronic acid paired with a basic imidazole ring—demand specific operational and safety protocols.

This guide provides a self-validating system for safely handling, reacting, and disposing of this reagent.

Mechanistic Toxicology & Hazard Profile

To handle a chemical safely, one must understand why it is hazardous.

  • Lewis Acidity & Biological Interaction: The boron atom in a boronic acid is sp²-hybridized, leaving an empty p-orbital. This makes it a weak Lewis acid that reversibly forms covalent diester bonds with 1,2-diols and 1,3-diols. Because cis-diols are ubiquitous in biological systems (e.g., carbohydrates, glycoproteins, and RNA), inhalation or ingestion of boronic acids can lead to localized cellular toxicity and irritation, as detailed in literature from.

  • Oxidative Deboronation: In the presence of reactive oxygen species (ROS) or atmospheric moisture, the empty p-orbital is susceptible to nucleophilic attack. This leads to the migration of the carbon atom from boron to oxygen, forming a labile boric ester that hydrolyzes into an alcohol and boric acid, a mechanism thoroughly documented by [1]. Therefore, improper handling not only poses a safety risk but chemically degrades the reagent.

  • GHS Classification: Based on these mechanisms, 4-(1H-imidazol-1-yl)phenylboronic acid is classified with the following hazard statements[2]:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

The following PPE is required to mitigate the specific hazards of this organoboron compound.

Protection ZoneEquipment SpecificationMechanistic Rationale
Ocular Chemical safety goggles (EN 166 / ANSI Z87.1)Prevents corneal interaction with airborne boronic acid dust, mitigating severe eye irritation (H319).
Dermal/Body Flame-resistant lab coat, closed-toe shoesProvides a physical barrier against skin irritation (H315) and prevents systemic dermal absorption.
Manual Nitrile gloves (≥0.11 mm thickness)Nitrile offers excellent chemical resistance against polar organoboron compounds and prevents direct dermal contact.
Respiratory N95 or FFP2/FFP3 particulate respiratorMandatory if handling outside a ventilated enclosure to block inhalation of fine, sp²-hybridized boron particulates (H335).

Operational Workflow & Safety Protocols

Every step in this protocol is designed to validate the next, ensuring both operator safety and chemical integrity.

Protocol A: Safe Weighing and Transfer

  • Environmental Setup: Conduct all open-container handling inside a certified fume hood with a face velocity of 80–100 fpm. Line the working surface with anti-static weighing paper.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize a grounded stainless-steel spatula.

    • Causality: Boronic acids are often fine, dry powders. Unmitigated static charge can cause sudden aerosolization, leading to immediate respiratory exposure (H335)[2].

  • Rapid Transfer: Weigh the required mass and immediately cap the source bottle.

    • Causality: Prolonged exposure to ambient humidity promotes the dehydration of boronic acids into boroxines (boronic anhydrides), altering the stoichiometry of your downstream reactions.

Protocol B: Reaction Setup (Suzuki-Miyaura Coupling)

  • Inert Atmosphere: Transfer the solid directly into the reaction flask and purge the system with Argon or Nitrogen for a minimum of 15 minutes before adding solvents.

  • Solvent Degassing: Use rigorously degassed solvents (e.g., sparged with Argon).

    • Causality: As established, the carbon-boron bond is highly susceptible to oxidative deboronation by dissolved oxygen (ROS)[1]. Inerting the system prevents the generation of unwanted phenol byproducts and boric acid, ensuring high coupling yields.

Spill Management & Disposal Plan

In the event of a spill, standard dry-sweeping is strictly prohibited.

Protocol C: Spill Remediation

  • Containment: Demarcate the spill zone. Ensure respiratory PPE is active.

  • Dust Suppression: Lightly mist the spilled powder with deionized water using a spray bottle.

    • Causality: Wetting the powder eliminates the inhalation hazard of airborne dust without triggering violent exothermic reactions (boronic acids are stable in water).

  • Collection: Use a disposable plastic scoop to transfer the dampened material into a compatible waste container.

Protocol D: Waste Disposal

  • Segregation: Place all collected solid waste and contaminated consumables (gloves, weighing boats) into a clearly labeled "Solid Organoboron Hazardous Waste" container.

  • Aqueous Waste: Do not pour aqueous washings down the drain. Boron compounds can be toxic to aquatic life and disrupt wastewater treatment facilities. Collect in a "Halogen-Free Aqueous Waste" carboy.

Decision & Workflow Diagram

The following diagram illustrates the logical flow for handling and emergency response.

Workflow Start Start: Handling 4-(1H-imidazol-1-yl) phenylboronic acid PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weighing Weigh inside Fume Hood or Draft Shield PPE->Weighing Spill Did a spill occur? Weighing->Spill ManageSpill Moisten with water, sweep to hazardous waste Spill->ManageSpill Yes Reaction Transfer to Reaction Vessel (Inert Atmosphere) Spill->Reaction No Disposal Dispose as Halogen-Free Organoboron Waste ManageSpill->Disposal Reaction->Disposal

Operational workflow and emergency decision tree for handling organoboronic acids.

References

  • Diversity of Mechanisms for Boron Toxicity in Mammals. Taylor & Francis. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences (PNAS). [Link]

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